Tas-108
Description
Properties
IUPAC Name |
(7R,8S,9S,13R,14S,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO3.C6H8O7/c1-6-34(7-2)21-23-8-13-30(31(19-23)36-5)37-17-15-25-9-12-29-32-22(3)18-24-20-26(35)10-11-27(24)28(32)14-16-33(25,29)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h8,10-11,13,19-20,22,25,28-29,32,35H,6-7,9,12,14-18,21H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,28-,29+,32-,33-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHOCSJONOJOSD-SCIDSJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OCCC2CCC3C2(CCC4C3C(CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC(=C(C=C1)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](CC5=C4C=CC(=C5)O)C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177512 | |
| Record name | TS 108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229634-98-4, 229634-97-3 | |
| Record name | TAS 108 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229634-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TS 108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229634984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAS-108 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05966 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TS 108 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAS-108 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B29N23K7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Tas-108 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone receptor-positive (HR+) breast cancer remains a significant clinical challenge, with the development of resistance to standard endocrine therapies being a major hurdle. Tas-108 (also known as SR-16234), a novel steroidal antiestrogen, has emerged as a promising therapeutic agent with a distinct mechanism of action that sets it apart from conventional treatments like tamoxifen (B1202) and fulvestrant. This guide provides a comprehensive overview of the core mechanism of this compound, its preclinical and clinical data, and detailed experimental methodologies to facilitate further research and development in oncology.
This compound demonstrates a unique dual-modulatory activity on estrogen receptors, acting as a full antagonist of estrogen receptor alpha (ERα) and a partial agonist of estrogen receptor beta (ERβ).[1] This dual action, coupled with its ability to recruit the SMRT co-repressor, contributes to its potent antitumor effects, particularly in tamoxifen-resistant breast cancer models.[1][2]
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of this compound centers on its differential modulation of the two main estrogen receptor isoforms, ERα and ERβ.
Full Antagonism of Estrogen Receptor Alpha (ERα)
In HR+ breast cancer, the binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and growth. This compound acts as a pure antagonist of ERα.[3] By binding to ERα, it competitively inhibits the binding of estradiol (B170435), thereby preventing the receptor from adopting an active conformation. This blockade of ERα-mediated transcription of estrogen-dependent genes is a cornerstone of its anti-proliferative effects in ERα-positive breast cancer cells.[1][3]
Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its complete antagonism of ERα, this compound exhibits partial agonist activity on ERβ.[1][3] The role of ERβ in breast cancer is complex, but it is often associated with anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα. By partially activating ERβ, this compound is believed to contribute to its overall antitumor activity.[1] This distinct dual-action profile differentiates this compound from selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist effects on ERα in certain tissues.[1]
Recruitment of the SMRT Co-repressor
A key aspect of this compound's mechanism is its ability to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT).[2][4] The recruitment of SMRT to the ERα complex further enhances the transcriptional repression of estrogen-dependent genes, contributing to the potent antitumor activity of this compound.[2]
Signaling Pathway of this compound in Breast Cancer Cells
The following diagram illustrates the molecular interactions of this compound within a breast cancer cell.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Antagonistic Activity | |||
| IC50 (vs 1 nM E2) | MCF-7 | Data not available | [3] |
| ERβ Agonistic Activity | |||
| EC50 | - | Data not available | [3] |
| Binding Affinity | |||
| Relative Binding Affinity (RBA) for ERα | - | Strong | [3] |
| Relative Binding Affinity (RBA) for ERβ | - | Strong | [3] |
| Cell Proliferation | |||
| IC50 | Tamoxifen-resistant FST-1, KPL-1, LY-2 | Active | [5] |
Table 2: In Vivo Antitumor Activity of this compound
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| DMBA-induced rat mammary tumors | This compound (p.o.) | 1-3 mg/kg/day | Strong inhibition | [3] |
| MCF-7 xenografts in ovariectomized rats (with E2) | This compound (p.o.) | 1 mg/kg/day | Significant inhibition | [3] |
Clinical Data Summary
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound in postmenopausal women with advanced breast cancer.
Table 3: Phase I Clinical Trial Data
| Parameter | Details | Reference |
| Patient Population | Postmenopausal women with metastatic breast cancer, previously treated with chemotherapy and endocrine therapy. | [5][6] |
| Dosage | 40, 60, 80, 120, and 160 mg/day (orally, once daily). | [5][6] |
| Maximum Tolerated Dose (MTD) | Not reached. | [6] |
| Adverse Events (Grade 1-2) | Hot flashes, nausea, vomiting, headache, weakness, fatigue. | [5][7] |
| Pharmacokinetics | Linear pharmacokinetics; mean Cmax ranged from 2.8 to 21.0 ng/mL and AUC0-t from 15.1 to 148.7 ng·h/mL. | [5][7] |
| Efficacy | Evidence of biological antitumor activity, with stable disease noted in several patients. | [6][7] |
Table 4: Phase II Clinical Trial Data
| Parameter | Details | Reference |
| Patient Population | Postmenopausal Japanese women with hormone receptor-positive metastatic breast cancer who had received one or two prior endocrine therapies. | [8] |
| Dosage Groups (randomized) | 40, 80, or 120 mg/day. | [8] |
| Clinical Benefit Rate (CBR) | 40 mg: 30.3%; 80 mg: 25.0%; 120 mg: 25.0%. | [8] |
| Optimal Dose for Further Studies | 40 mg, once daily. | [8] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing estrogen receptors.
-
Incubation: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of this compound.
-
Separation: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to unlabeled estradiol.
Estrogen Receptor Reporter Gene Assay
This assay measures the functional antagonist and agonist activity of this compound on ERα and ERβ, respectively.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or MCF-7) is co-transfected with an expression plasmid for either human ERα or ERβ, a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Treatment: The transfected cells are treated with this compound alone (for agonist activity) or in combination with estradiol (for antagonist activity).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. Results are expressed as fold induction relative to a vehicle control (for agonism) or as a percentage inhibition of estradiol-induced activity (for antagonism).
SMRT Co-repressor Recruitment Assay
This assay determines the ability of this compound to promote the interaction between ERα and the SMRT co-repressor.
Methodology:
-
Assay Principle: A mammalian two-hybrid assay system is commonly used.
-
Plasmids:
-
A plasmid encoding the ERα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A plasmid encoding the SMRT receptor-interacting domain (RID) fused to a transcriptional activation domain (e.g., VP16).
-
A reporter plasmid with a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Transfection and Treatment: Cells are co-transfected with the three plasmids and then treated with this compound.
-
Data Analysis: An increase in reporter gene expression in the presence of this compound indicates the recruitment of SMRT to the ERα LBD.
Conclusion
This compound represents a significant advancement in endocrine therapy for breast cancer. Its unique mechanism of action, combining potent ERα antagonism with ERβ partial agonism and the recruitment of the SMRT co-repressor, offers the potential to overcome resistance to existing hormonal therapies. The preclinical and clinical data gathered to date underscore its promise as a valuable therapeutic option for patients with HR+ breast cancer. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. SR-16234, a Novel Selective Estrogen Receptor Modulator for Pain Symptoms with Endometriosis: An Open-label Clinical Trial [jstage.jst.go.jp]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to Tas-108: A Novel Steroidal Antiestrogen
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Tas-108, also known as SR-16234, is a novel, synthetic steroidal antiestrogen (B12405530) compound with a distinct mechanism of action that sets it apart from traditional endocrine therapies like tamoxifen (B1202) and fulvestrant.[1][2] It has demonstrated significant potential in the treatment of hormone receptor-positive (HR+) breast cancer, including cases that have developed resistance to existing treatments.[1][2] This technical guide provides a comprehensive overview of the chemical structure, core mechanism of action, experimental validation, and clinical data associated with this compound.
Chemical Structure and Properties
This compound is a steroidal molecule with a complex chemical structure. Its systematic IUPAC name is (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate.[1] Key identifiers and properties are summarized below.
| Identifier | Value |
| IUPAC Name | (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate |
| Molecular Formula | C₃₉H₅₅NO₁₀ |
| Molecular Weight | 697.9 g/mol |
| SMILES | CCN(CC)Cc1ccc(c(c1)OC)OCC[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-LINK--C)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
| InChI Key | VOHOCSJONOJOSD-SCIDSJFVSA-N |
(Data sourced from PubChem CID: 9874874)[3]
Core Mechanism of Action: A Dual-Pronged Approach
The primary therapeutic action of this compound is centered on its differential modulation of the two estrogen receptor isoforms, ERα and ERβ, coupled with the recruitment of a co-repressor complex.[1]
Full Antagonism of Estrogen Receptor Alpha (ERα)
In HR+ breast cancer, the binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and growth.[1] this compound acts as a full antagonist of ERα.[1] By binding to ERα, it competitively inhibits estrogen binding and prevents the receptor from adopting an active conformation, thereby blocking the transcription of estrogen-dependent genes responsible for cell proliferation.[1][4]
Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its effect on ERα, this compound exhibits partial agonist activity on ERβ.[1][5] The role of ERβ in breast cancer is generally considered to be anti-proliferative and pro-apoptotic, effectively opposing the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall antitumor activity, a feature that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[1]
Recruitment of the SMRT Co-repressor
A critical aspect of this compound's mechanism is its ability to induce a conformational change in the estrogen receptor upon binding, which facilitates the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor complex .[1][6] This complex, which includes histone deacetylase 3 (HDAC3) and transducin beta-like protein 1 (TBL1), further inhibits the transcriptional activity of the estrogen receptors, providing an additional layer of suppression to the estrogen signaling pathway.[1][7]
Signaling Pathways
The signaling pathway of this compound involves its direct interaction with estrogen receptors in the cytoplasm, leading to a cascade of events within the nucleus that ultimately alters gene transcription.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT/XTT) Assay
-
Objective: To determine the inhibitory effect of this compound on the proliferation of breast cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.[1]
-
Western Blot for ERα Degradation
-
Objective: To assess the effect of this compound on the protein levels of ERα.
-
Methodology:
-
Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of this compound or control compounds for different time points (e.g., 6, 12, 24 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Dual-Luciferase Reporter Assay
-
Objective: To quantify the antagonistic and agonistic activity of this compound on ERα and ERβ.
-
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen response element (ERE)-driven firefly luciferase reporter plasmid, an expression vector for either ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[1]
-
Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, estradiol (B170435) (agonist control), and an antiestrogen (antagonist control).[1]
-
Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[1]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.[1]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a breast cancer xenograft study to evaluate the in vivo efficacy of this compound.
Quantitative Data Summary
Preclinical Data: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC₅₀) of this compound in the MCF-7 breast cancer cell line under different conditions.
| Cell Line | Condition | This compound IC₅₀ (nmol) | 4-Hydroxytamoxifen (4-HT) IC₅₀ (nmol) |
| MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 33.1 |
| MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 49.7 |
(Data sourced from ASCO Meeting Abstract, 2012)[8]
Clinical Data: Phase I Pharmacokinetics
A Phase I dose-escalation study in postmenopausal women with advanced breast cancer provided the following pharmacokinetic parameters for this compound.[9]
| Dose | Mean Cₘₐₓ (ng/mL) | Mean AUC₀₋ₜ (ng·h/mL) | Mean Terminal Half-life (hours) |
| 40 mg/day | 2.8 | 15.1 | 8.0 - 10.7 |
| 60 mg/day | N/A | N/A | 8.0 - 10.7 |
| 80 mg/day | N/A | N/A | 8.0 - 10.7 |
| 120 mg/day | N/A | N/A | 8.0 - 10.7 |
| 160 mg/day | 21.0 | 148.7 | 8.0 - 10.7 |
(Data showed a linear correlation with the dose. Cₘₐₓ and AUC₀₋ₜ for intermediate doses were not explicitly stated in the source.)[9]
Clinical Data: Phase II Efficacy
A randomized, double-blind Phase II study evaluated three different daily doses of this compound in postmenopausal patients with advanced or metastatic breast cancer.[6] Another Phase II study was conducted in Japanese patients.[10]
| Dose | Number of Patients | Clinical Benefit Rate (%) | Median Time to Progression (weeks) |
| 40 mg/day | 60 | 21.7 | 15.0 |
| 80 mg/day | 60 | 20.0 | 15.9 |
| 120 mg/day | - | Failed to meet criterion | - |
| 40 mg/day (Japanese Patients) | 33 | 30.3 | Not Reported |
| 80 mg/day (Japanese Patients) | 32 | 25.0 | Not Reported |
| 120 mg/day (Japanese Patients) | 32 | 25.0 | Not Reported |
(Clinical benefit was defined as a complete response, a partial response, or stable disease for ≥24 weeks.)[6][10]
Conclusion
This compound represents a promising therapeutic agent for HR+ breast cancer, particularly in the context of resistance to current endocrine therapies. Its unique mechanism of action, combining potent ERα antagonism with beneficial ERβ partial agonism and recruitment of the SMRT co-repressor, provides a multi-faceted approach to inhibiting estrogen-driven tumor growth. The preclinical and clinical data gathered to date underscore its potential, with a favorable safety profile and demonstrated clinical activity. Further research will continue to elucidate the intricate molecular interactions and long-term clinical benefits of this novel steroidal antiestrogen.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Both N- and C-terminal transactivation functions of DNA-bound ERalpha are blocked by a novel synthetic estrogen ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. A core SMRT corepressor complex containing HDAC3 and TBL1, a WD40-repeat protein linked to deafness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Resurrection of a Nucleoside Analog: A Technical Guide to the Discovery and Development of TAS-102
Executive Summary: TAS-102, an oral combination anticancer agent, represents a significant advancement in the treatment of refractory gastrointestinal malignancies, particularly metastatic colorectal cancer (mCRC). This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of TAS-102. It details the journey of its active component, trifluridine (B1683248) (FTD), from a shelved compound to a clinically approved therapeutic, made possible by its combination with the thymidine (B127349) phosphorylase inhibitor, tipiracil (B1663634) (TPI). This guide synthesizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the core biological pathways and developmental milestones.
Discovery and Development History
The story of TAS-102 is one of rediscovery and synergistic formulation. The primary antitumor component, trifluridine (FTD), was first synthesized more than five decades ago.[1] However, its clinical development was prematurely halted due to an exceedingly short serum half-life of approximately 12 minutes, which rendered it pharmacologically challenging.[1]
The revival of FTD came in the early 2000s with the synthesis of tipiracil (TPI), a potent inhibitor of thymidine phosphorylase (TP).[1] Researchers identified that the rapid degradation of FTD was primarily mediated by TP. By combining FTD with TPI in a 1:0.5 molar ratio, the bioavailability of orally administered FTD was dramatically improved, leading to the development of the combination drug TAS-102.[1][2]
This strategic combination allowed TAS-102 to re-enter clinical research, progressing through Phase I trials that established an optimal dosing regimen.[1][3] Subsequent successful Phase II and III trials in patients with refractory mCRC ultimately led to its regulatory approval in Japan in March 2014 and by the U.S. Food and Drug Administration (FDA) in September 2015.[1]
Mechanism of Action
TAS-102's antitumor activity is derived from the distinct and complementary actions of its two components. Its primary mechanism of DNA disruption differentiates it from other fluoropyrimidines like 5-fluorouracil (B62378) (5-FU), explaining its efficacy in 5-FU-resistant tumors.[1][4][5]
Trifluridine (FTD): DNA Incorporation and Dysfunction
The cytotoxic effect of FTD is dependent on its intracellular phosphorylation and subsequent incorporation into DNA.[1]
-
Phosphorylation: Upon entering the cell, FTD is phosphorylated by thymidine kinase 1 (TK1) to its monophosphate form (F₃dTMP).[2]
-
Further Phosphorylation: F₃dTMP is further phosphorylated to its active triphosphate form, F₃dTTP.[2]
-
DNA Incorporation: F₃dTTP competes with natural deoxythymidine triphosphate (dTTP) and is incorporated into the DNA strand by DNA polymerases.[2][6]
-
DNA Dysfunction: The presence of the trifluoromethyl group on the thymine (B56734) base disrupts DNA structure and function, leading to DNA strand breaks and inhibition of cell proliferation.[5][7][8]
While FTD can also inhibit thymidylate synthase (TS), this is a less significant mechanism with the clinically approved twice-daily oral dosing schedule, which favors DNA incorporation.[4][8]
Tipiracil (TPI): Enhancing Bioavailability
TPI's primary role is to protect FTD from rapid metabolic degradation.[4]
-
Inhibition of Thymidine Phosphorylase (TP): TPI is a potent inhibitor of the enzyme thymidine phosphorylase (TP).[1][7]
-
Prevention of FTD Degradation: TP is responsible for the rapid catabolism of FTD in the liver and intestines. By inhibiting TP, TPI prevents this first-pass metabolism.[4]
-
Increased FTD Exposure: This inhibition significantly increases the systemic bioavailability and maintains therapeutic concentrations of FTD after oral administration.[4][9] A Phase 1 study demonstrated that TPI increased the area under the curve (AUC) of FTD by approximately 37-fold and the maximum concentration (Cmax) by 22-fold compared to FTD administered alone.[9]
Additionally, TPI may exert its own anti-angiogenic effects by inhibiting TP, which is also known as platelet-derived endothelial cell growth factor (PD-ECGF), although the clinical relevance of this effect at the current dosage remains to be fully elucidated.[1][4]
Experimental Protocols and Data
Preclinical Studies Methodology
Preclinical evaluation of TAS-102 utilized standard in vitro and in vivo models to assess its antitumor activity.
-
In Vitro Cytotoxicity Assays: Human colorectal cancer (CRC) cell lines, including those sensitive and resistant to 5-FU, were used.[3] Cells were cultured under standard conditions and exposed to varying concentrations of FTD, TPI, or TAS-102. Cell viability was typically measured using assays such as the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50). Synergistic effects with other agents like oxaliplatin (B1677828) were also evaluated using this method.[4]
-
In Vivo Xenograft Models: Human CRC cell lines were subcutaneously implanted into immunodeficient mice (e.g., nude mice). Once tumors reached a specified volume, mice were randomized to receive vehicle control, TAS-102, or other chemotherapeutic agents orally.[2] Tumor volume and body weight were measured regularly to assess efficacy and toxicity. The level of FTD incorporation into tumor DNA was a key endpoint in these studies, often demonstrating that twice-daily dosing resulted in higher incorporation than continuous infusion.[4]
Clinical Trial Protocols
The clinical development of TAS-102 for mCRC was anchored by large, randomized, placebo-controlled trials.
-
RECOURSE (Phase III) Protocol: This global, double-blind trial enrolled 800 patients with mCRC who had progressed on or were intolerant to standard therapies.[1][10]
-
Patient Population: Patients with documented mCRC refractory to at least two prior lines of standard chemotherapy, which included fluoropyrimidines, oxaliplatin, irinotecan, bevacizumab, and an anti-EGFR agent for RAS wild-type tumors.[1]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either TAS-102 or a placebo.[10]
-
Dosing Regimen: TAS-102 was administered orally at 35 mg/m² twice daily on days 1-5 and 8-12 of each 28-day cycle.[6]
-
Primary Endpoint: The primary endpoint was Overall Survival (OS).[1]
-
Secondary Endpoints: Included Progression-Free Survival (PFS), time to ECOG performance status deterioration, and safety.[1][10]
-
Quantitative Data Summary
Pharmacokinetic Data
The addition of TPI is critical to the pharmacokinetic profile of FTD. Food also modulates absorption.
| Parameter | FTD Alone | FTD + TPI (TAS-102) | Note |
| AUC Increase | - | ~37-fold | Compared to FTD alone.[9] |
| Cmax Increase | - | ~22-fold | Compared to FTD alone.[9] |
| FTD Half-life | ~12-18 min | ~1.5 - 2.4 hours | [1][4][11] |
| Effect of Food on FTD AUC | - | No significant effect | Postprandial administration is optimal.[11][12] |
| Effect of Food on FTD Cmax | - | ~40% Decrease | [11][12] |
| Effect of Food on TPI AUC | - | ~40% Decrease | [11][12] |
Table 1: Key Pharmacokinetic Parameters of TAS-102 Components.
Clinical Efficacy Data
TAS-102 has demonstrated a consistent survival benefit in heavily pretreated mCRC patient populations.
| Trial (Patient Population) | Treatment Arm | N | Median OS (months) | Median PFS (months) | Hazard Ratio (OS) |
| Phase II (Japanese)[1][10] | TAS-102 | 112 | 9.0 | 2.7 | 0.56 |
| Placebo | 57 | 6.6 | 1.0 | ||
| RECOURSE (Phase III) (Global)[1][10] | TAS-102 | 534 | 7.1 | 2.0 | 0.68 |
| Placebo | 266 | 5.3 | 1.7 | ||
| TERRA (Phase III) (Asian)[13] | TAS-102 | 269 | 7.8 | 2.0 | 0.79 |
| Placebo | 134 | 7.1 | 1.8 |
Table 2: Efficacy Results from Key Placebo-Controlled Trials in Refractory mCRC.
Safety and Tolerability
The primary dose-limiting toxicity of TAS-102 is myelosuppression, which is generally manageable with dose adjustments or delays.[1]
| Adverse Event (Grade 3-4) | RECOURSE Trial (TAS-102 Arm) |
| Neutropenia | 38% |
| Leukopenia | 19% (from Phase II data)[1] |
| Anemia | 18% |
| Thrombocytopenia | 5% |
| Febrile Neutropenia | 4% |
| Fatigue | 4% |
| Nausea / Vomiting | 2-3% |
| Diarrhea | 3% |
Table 3: Common Grade 3 or Higher Adverse Events in the RECOURSE Trial.[1][13]
References
- 1. TAS-102: a novel antimetabolite for the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel antimetabolite: TAS-102 for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on TAS-102 development and its use for metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAS-102, a novel antitumor agent: a review of the mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAS-102: A resurrected novel Fluoropyrimidine with expanding role in the treatment of gastrointestinal malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. TAS-102, a novel antitumor agent: a review of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1 study of the pharmacokinetics of nucleoside analog trifluridine and thymidine phosphorylase inhibitor tipiracil (components of TAS-102) vs trifluridine alone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAS-102 for Metastatic Colorectal Cancer - NCI [cancer.gov]
- 11. Effect of food on the pharmacokinetics of TAS‐102 and its efficacy and safety in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Antiestrogenic Activity of SR-16234: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-16234, also known as TAS-108, is a novel steroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential as an antiestrogenic agent, particularly in the context of endometriosis. This technical guide provides an in-depth analysis of the core antiestrogenic activity of SR-16234, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. SR-16234 exhibits a unique profile as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ), which contributes to its therapeutic effects.[1][2]
Core Mechanism of Action
The primary antiestrogenic activity of SR-16234 stems from its distinct interactions with the two main estrogen receptor subtypes, ERα and ERβ.
-
ERα Antagonism: In tissues where ERα is the predominant receptor, such as the endometrium, SR-16234 acts as a pure antagonist.[1][2] It competitively binds to ERα, preventing the binding of estradiol (B170435) and blocking the subsequent conformational changes required for receptor activation and transcription of estrogen-responsive genes that promote cell proliferation.
-
ERβ Partial Agonism: Conversely, SR-16234 displays partial agonist activity towards ERβ.[1][2] The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects, which may contribute to the overall therapeutic benefit of SR-16234 in estrogen-dependent diseases.
-
Inhibition of the NF-κB Pathway: A crucial aspect of SR-16234's anti-inflammatory and anti-proliferative effects is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] SR-16234 has been shown to suppress the tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, an inhibitor of NF-κB.[4] This prevents the degradation of IκBα and the subsequent translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-proliferative genes.[3][4]
Quantitative Data Summary
While precise Ki and IC50 values for SR-16234 are not consistently reported in the publicly available literature, the following tables summarize the available quantitative and qualitative data on its biological activity.
Table 1: Estrogen Receptor Binding Affinity of SR-16234
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| Binding Affinity (Ki) | Not specified in reviewed literature. Described as a "pure antagonist". | Not specified in reviewed literature. Described as having "strong affinity" and being a "partial agonist". | [1][2][5] |
Note: Specific Ki values were not available in the reviewed scientific literature. The descriptions are based on the functional characterization of the compound.
Table 2: In Vitro Antiestrogenic and Anti-proliferative Activity of SR-16234
| Assay | Cell Type | Parameter | Result | Reference |
| TNF-α-induced Proliferation | Human Endometriotic Stromal Cells (ESCs) | Inhibition of Proliferation | Repressed proliferation by 20% | [4] |
| NF-κB Activation | Human Endometriotic Stromal Cells (ESCs) | Phosphorylated IκBα levels | Suppressed by approximately 50% | [4] |
| NF-κB Activation | Human Endometriotic Stromal Cells (ESCs) | Intranuclear p65 protein | Reduced by 30% | [4] |
| Gene Expression | Murine Endometriosis-like Lesions | Vegf, Il-6, Ptgs-2, Ccl-2, ERα mRNA | Downregulated | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay (WST-8 Assay)
This protocol outlines the methodology used to assess the effect of SR-16234 on the proliferation of human endometriotic stromal cells (ESCs) induced by TNF-α.[4]
-
Cell Culture: Human ESCs are isolated from endometriotic tissues and cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with SR-16234 at various concentrations, followed by stimulation with TNF-α.
-
Incubation: The cells are incubated for 48 hours to allow for proliferation.
-
WST-8 Reagent Addition: 10 µL of WST-8 solution is added to each well.
-
Incubation with Reagent: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan (B1609692) dye generated is directly proportional to the number of living cells.
-
Data Analysis: The percentage of proliferation inhibition is calculated by comparing the absorbance of SR-16234-treated cells to that of untreated, TNF-α stimulated cells.
In Vivo Murine Endometriosis Model
This protocol describes the establishment and use of a murine model to evaluate the in vivo efficacy of SR-16234 on endometriosis-like lesions.[3]
-
Animal Model: Ovariectomized BALB/c mice are used.
-
Induction of Endometriosis: Uterine tissue from donor mice is transplanted into the peritoneal cavity of recipient mice. Estradiol is administered to support the growth of endometriotic lesions.
-
Treatment: Mice with established endometriosis-like lesions are treated with SR-16234 (e.g., 1 mg/kg/day) or a vehicle control for a specified period (e.g., 4 weeks). Lipopolysaccharide (LPS) may be co-administered to induce an inflammatory response.
-
Lesion Assessment: At the end of the treatment period, the mice are euthanized, and the number and size of the endometriotic lesions are measured.
-
Histological and Molecular Analysis: Lesions are collected for histological examination (e.g., H&E staining) and molecular analysis, such as real-time RT-PCR to assess the expression of inflammatory and angiogenic markers, and immunohistochemistry to evaluate cell proliferation (Ki67) and NF-κB activation (p65 and phospho-p65).
Visualizations
Signaling Pathway of SR-16234 in Endometriotic Cells
Caption: SR-16234 signaling pathway in endometriotic cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo testing of SR-16234.
References
- 1. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to TAS-108: A Novel Estrogen Receptor Alpha Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-108, a novel steroidal antiestrogenic agent, presents a unique and promising mechanism of action in the landscape of endocrine therapies for hormone receptor-positive (HR+) breast cancer.[1][2][3] Unlike traditional selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs), this compound functions as a pure, full antagonist of estrogen receptor alpha (ERα) while simultaneously acting as a partial agonist of estrogen receptor beta (ERβ).[1][4] This dual activity, coupled with its ability to recruit the co-repressor SMRT, contributes to its potent anti-proliferative effects, particularly in tamoxifen-resistant breast cancer models.[1][5] This technical guide provides an in-depth overview of the core functions of this compound, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action: A Differentiated Approach
This compound's primary therapeutic effect stems from its distinct interaction with the two estrogen receptor isoforms, ERα and ERβ.[1]
Full Antagonism of Estrogen Receptor Alpha (ERα)
In HR+ breast cancer, the binding of estradiol (B170435) to ERα initiates a conformational change in the receptor, leading to the transcription of genes that drive cell proliferation and tumor growth. This compound acts as a complete antagonist to ERα.[1][4] By competitively binding to the ligand-binding domain of ERα, it prevents estradiol from binding and blocks the receptor from adopting an active conformation. This inhibition of ERα-mediated gene transcription is a cornerstone of its potent antitumor activity.[1]
Partial Agonism of Estrogen Receptor Beta (ERβ)
Conversely, this compound exhibits partial agonist activity on ERβ.[1][4] The role of ERβ in breast cancer is multifaceted and often associated with anti-proliferative and pro-apoptotic effects, effectively opposing the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall antitumor efficacy.[1] This dual-action profile distinguishes this compound from SERMs like tamoxifen, which can exhibit partial agonistic effects on ERα in certain tissues.[1]
Recruitment of the SMRT Co-repressor
A critical aspect of this compound's mechanism is its ability to facilitate the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor.[1][5] Upon binding to the estrogen receptor, this compound induces a conformational change that promotes the association of the SMRT co-repressor complex. This complex actively inhibits the transcriptional activity of the estrogen receptors, further suppressing tumor growth.[1][5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of estrogen and the antagonistic action of this compound.
Caption: this compound antagonizes ERα and partially agonizes ERβ signaling.
Quantitative Preclinical and Clinical Data
Preclinical Efficacy
This compound has demonstrated significant antitumor activity in various preclinical models.
| Model | Dosage | Effect | Reference |
| Dimethylbenzanthracene (DMBA)-induced mammary carcinoma (rat) | 1 to 3 mg/kg/day (p.o.) | Strong inhibition of tumor growth | [4] |
| Human breast cancer MCF-7 xenografts | 1 mg/kg/day (p.o.) | Inhibition of high exogenous E2-induced tumor growth | [4] |
| MCF7 cells with increased ERβ expression | 30nM | Significant decrease in proliferation and blockage of E2-mediated gene expression | [6] |
Clinical Efficacy
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound in postmenopausal women with metastatic breast cancer.
Table 2: Phase II Clinical Trial Results [7][8]
| Dosage Group | Number of Patients | Clinical Benefit Rate | Median Time to Progression |
| 40 mg/day | 60 | 21.7% - 30.3% | 15.0 weeks |
| 80 mg/day | 60 | 20.0% - 25.0% | 15.9 weeks |
| 120 mg/day | 32 | 25.0% | Not specified |
Note: Clinical benefit is defined as a complete response, partial response, or stable disease for ≥24 weeks.[8] The 40 mg once daily dose was recommended for further studies due to its favorable efficacy and safety profile.[7][8]
Pharmacokinetics
Pharmacokinetic parameters of this compound have been assessed in Phase I clinical trials.
Table 3: Pharmacokinetic Parameters of this compound in Postmenopausal Women [9]
| Dosage | Mean Cmax (ng/mL) | Mean AUC0-t (ng.h/mL) | Mean Terminal Half-life (hours) |
| 40 mg/day | 2.8 | 15.1 | 8.0 - 10.7 |
| 60 mg/day | Not specified | Not specified | 8.0 - 10.7 |
| 80 mg/day | Not specified | Not specified | 8.0 - 10.7 |
| 120 mg/day | Not specified | Not specified | 8.0 - 10.7 |
| 160 mg/day | 21.0 | 148.7 | 8.0 - 10.7 |
Note: Cmax and AUC showed a linear correlation with the dose.[9] A study in healthy post-menopausal subjects showed that a high-fat meal markedly increased the bioavailability of this compound.[10]
Experimental Protocols
ERα and ERβ Reporter Assay
This assay is used to determine the antagonistic or agonistic activities of compounds on estrogen receptors.[4]
Caption: Workflow for ERα/β reporter gene assay.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293T cells are cultured in appropriate media. Cells are then co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid (EREx3-Luc) and an expression plasmid for either full-length human ERα or ERβ.
-
Compound Treatment: After a 24-hour incubation period to allow for plasmid expression, the cells are treated with the test compounds (e.g., this compound, tamoxifen, fulvestrant) in the presence or absence of 17β-estradiol (E2).
-
Luciferase Assay: Following another 24-hour incubation, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The transcriptional activity is determined by the level of luciferase expression. Agonist activity is assessed by the ability of the compound to induce luciferase expression in the absence of E2, while antagonist activity is measured by the ability of the compound to inhibit E2-induced luciferase expression.
In Vivo Antitumor Activity in Xenograft Model
This protocol is used to evaluate the in vivo efficacy of this compound in a human breast cancer xenograft model.[4]
Methodology:
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) are implanted subcutaneously into ovariectomized athymic nude mice.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size. During this period, mice are often supplemented with exogenous estradiol to support tumor growth.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound is administered orally (p.o.) daily at specified doses. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.
Logical Relationships of this compound's Antagonist Function
The following diagram illustrates the logical flow of this compound's function as an ERα antagonist.
Caption: Logical flow of this compound's ERα antagonist function.
Conclusion
This compound represents a significant development in endocrine therapy for HR+ breast cancer.[1] Its unique mechanism, combining potent and pure ERα antagonism with partial ERβ agonism and SMRT co-repressor recruitment, offers a potential advantage over existing treatments, particularly in the context of acquired resistance.[1][2][3] The preclinical and clinical data gathered to date underscore its promise as a valuable therapeutic agent. Further research will continue to elucidate the intricate molecular interactions of this compound and its full clinical potential.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Randomized phase II study of three doses of oral this compound in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of this compound in normal healthy post-menopausal female subjects: a phase I study on single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Estrogen Receptor Beta Partial Agonist Activity of TAS-108
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS-108, a novel steroidal selective estrogen receptor modulator (SERM), exhibits a unique dual mechanism of action, functioning as a pure antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ). This distinct pharmacological profile has positioned this compound as a promising therapeutic agent in the treatment of breast cancer, particularly in cases resistant to conventional endocrine therapies. This technical guide provides a comprehensive overview of the ERβ partial agonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a deeper understanding for research and development in oncology.
Introduction
Hormone receptor-positive breast cancer, which is dependent on the estrogen signaling pathway for its growth, is a primary focus of endocrine therapies.[1] However, the emergence of resistance to existing treatments such as tamoxifen (B1202) necessitates the development of novel therapeutic strategies.[1] this compound (also known as SR-16234) is a steroidal molecule that has demonstrated significant antitumor activity in preclinical and clinical settings.[1][2] Its therapeutic potential is largely attributed to its differential activity on the two estrogen receptor isoforms, ERα and ERβ.[1] While it completely blocks the proliferative signals mediated by ERα, its partial agonism on ERβ is thought to contribute to its anticancer effects, as ERβ activation is often associated with anti-proliferative and pro-apoptotic outcomes in breast cancer.[1]
Quantitative Pharmacological Profile of this compound at ERβ
The partial agonist activity of this compound at ERβ has been characterized through various in vitro assays. The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in MCF-7 Breast Cancer Cells
| Cell Line | Treatment Condition | IC50 (nmol) of this compound | IC50 (nmol) of 4-Hydroxytamoxifen (4-HT) |
| MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 33.1 |
| MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 49.7 |
Data sourced from a 2012 ASCO Meeting Abstract.[3]
Core Mechanism of Action: A Dual-Pronged Approach
The antitumor activity of this compound is a result of its combined effects on both ERα and ERβ.
Full Antagonism of Estrogen Receptor Alpha (ERα)
In breast cancer cells, the binding of estrogen to ERα initiates a cascade of events leading to the transcription of genes that promote cell proliferation and tumor growth.[3] this compound acts as a full antagonist by binding to ERα and preventing its activation by estrogen, thereby inhibiting the transcription of these estrogen-dependent genes.[3]
Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its effect on ERα, this compound exhibits partial agonist activity on ERβ.[1] The activation of ERβ is often linked to anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall antitumor efficacy.[1] This dual-action profile distinguishes this compound from other SERMs like tamoxifen, which can have partial agonist effects on ERα in some tissues.[1]
Recruitment of Co-repressors: The Role of SMRT
A key aspect of this compound's mechanism of action is its ability to facilitate the recruitment of the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) to the estrogen receptor.[3] This interaction leads to the inhibition of transcriptional activity, adding another layer to the suppression of tumor growth.[3]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Breast Cancer
The binding of this compound to ERα and ERβ initiates distinct downstream signaling cascades. Its antagonistic effect on ERα blocks proliferative signaling, while its partial agonistic effect on ERβ is thought to activate anti-proliferative and pro-apoptotic pathways.
Experimental Workflow: MCF-7 Xenograft Model
The in vivo efficacy of this compound has been evaluated using xenograft models with human breast cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
This assay is used to assess the effect of this compound on the proliferation of breast cancer cells.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol.[3] Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.[3]
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[3]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3]
Luciferase Reporter Gene Assay for ER Activity
This assay measures the ability of this compound to modulate the transcriptional activity of ERα and ERβ.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with an estrogen response element (ERE)-driven luciferase reporter plasmid, an expression vector for either human ERα or ERβ, and a control plasmid expressing Renilla luciferase (for normalization).
-
Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or control compounds in the presence or absence of 17β-estradiol.
-
Cell Lysis and Luciferase Measurement: After an additional 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.[3] Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.[3]
In Vivo Uterotrophic Assay in Ovariectomized Rats
This assay evaluates the estrogenic (agonistic) or anti-estrogenic (antagonistic) effects of this compound on the uterus.
-
Animal Model: Use immature or ovariectomized adult female rats.
-
Dosing: Administer this compound or control compounds (e.g., estradiol (B170435) as a positive control, vehicle as a negative control) orally or via subcutaneous injection for three consecutive days.
-
Endpoint: On the fourth day, sacrifice the animals, and carefully dissect and weigh the uteri (both wet and blotted weights).
-
Data Analysis: Compare the uterine weights of the treated groups to the control groups. An increase in uterine weight indicates an estrogenic effect, while a lack of increase or a decrease in estradiol-stimulated uterine weight indicates an anti-estrogenic effect.
DMBA-Induced Mammary Tumor Model in Rats
This is a chemically induced model of hormone-dependent breast cancer.
-
Tumor Induction: Administer 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) orally to female Sprague-Dawley rats at 50-65 days of age to induce mammary tumors.
-
Treatment: Once tumors are palpable, randomize the animals into treatment and control groups.[4] Administer this compound (e.g., 1 to 3 mg/kg/day, p.o.) or vehicle.[4]
-
Monitoring: Monitor tumor size (using calipers) and number throughout the study.
-
Endpoint: At the end of the study, excise the tumors for weight measurement and histopathological analysis.
Human Breast Cancer Xenograft Model
This model uses human breast cancer cells implanted into immunocompromised mice.
-
Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of ovariectomized nude mice supplemented with estrogen pellets to support tumor growth.
-
Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice and begin treatment with this compound (e.g., 1 mg/kg/day, p.o.) or vehicle.[4]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period. Excise tumors for further analysis.
Clinical Efficacy of this compound
Phase II clinical trials have evaluated the efficacy and safety of this compound in postmenopausal women with advanced or metastatic breast cancer.
Table 2: Clinical Efficacy of this compound in a Phase II Study (Advanced/Metastatic Breast Cancer)
| Dose Group | Number of Patients | Clinical Benefit Rate | Median Time to Progression |
| 40 mg | 60 | 21.7% | 15.0 weeks |
| 80 mg | 60 | 20.0% | 15.9 weeks |
Data sourced from Clinical Cancer Research (2012).[5]
Conclusion
This compound represents a significant advancement in endocrine therapy for breast cancer, offering a unique mechanism of action that combines potent ERα antagonism with beneficial ERβ partial agonism and the recruitment of the SMRT co-repressor.[3] The preclinical and clinical data to date demonstrate its potential to overcome resistance to existing hormonal therapies.[3] Further research is warranted to fully elucidate the downstream signaling pathways activated by this compound's interaction with ERβ and to explore its potential in combination with other targeted therapies.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Frontiers | Estrogen Signaling in ERα-Negative Breast Cancer: ERβ and GPER [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
In-Depth Technical Guide to the Pharmacological Profile of Tas-108
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tas-108, a novel steroidal selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent for hormone receptor-positive (HR+) breast cancer, particularly in cases that have developed resistance to conventional endocrine therapies. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its unique dual mechanism of action on estrogen receptors, preclinical and clinical efficacy, and pharmacokinetic properties. This document synthesizes quantitative data into structured tables, provides detailed experimental methodologies for key assays, and includes visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for professionals in oncology drug development.
Introduction
Hormone receptor-positive breast cancer remains a significant clinical challenge, with a substantial number of patients eventually developing resistance to standard-of-care endocrine therapies such as tamoxifen (B1202) and aromatase inhibitors. This compound offers a distinct pharmacological profile, acting as a full antagonist of Estrogen Receptor α (ERα) and a partial agonist of Estrogen Receptor β (ERβ).[1] This dual activity, coupled with its ability to recruit the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor, distinguishes it from other SERMs and presents a potential strategy to overcome endocrine resistance.[1][2]
Mechanism of Action
The primary mechanism of action of this compound involves its differential modulation of the two estrogen receptor isoforms, ERα and ERβ, and the subsequent recruitment of co-repressor proteins.
Dual Estrogen Receptor Modulation
-
ERα Antagonism: In breast cancer cells, the binding of estrogen to ERα initiates a signaling cascade that promotes cell proliferation and tumor growth. This compound acts as a full antagonist at ERα, blocking the binding of estradiol (B170435) and preventing the receptor from adopting an active conformation. This leads to the inhibition of estrogen-dependent gene transcription and a potent anti-proliferative effect in ERα-positive breast cancer cells.[1]
-
ERβ Partial Agonism: The role of ERβ in breast cancer is often associated with anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα. This compound exhibits partial agonist activity on ERβ, which is thought to contribute to its overall antitumor activity.[1]
Co-repressor Recruitment
A key feature of this compound's mechanism is its ability to promote the recruitment of the SMRT co-repressor to the estrogen receptor.[2] This interaction enhances the transcriptional repression of estrogen-responsive genes, further contributing to the inhibition of tumor growth.[2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, illustrating its dual action on ERα and ERβ, and recruitment of the SMRT co-repressor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Binding Affinity
| Parameter | Receptor | Value | Comments |
| Binding Affinity | Estrogen Receptor | Strong | This compound demonstrates a high binding affinity for the estrogen receptor, comparable to estradiol.[3] |
Note: Specific Ki or RBA values were not available in the reviewed literature.
Table 2: In Vitro Efficacy
| Assay | Cell Line | Condition | IC50 (nmol) | Comparator (IC50 nmol) |
| Cell Proliferation | MCF-7 | In the presence of DPN (ERβ agonist) | 12.5 | 4-hydroxytamoxifen (33.1) |
| Cell Proliferation | MCF-7 | In the presence of E2 (Estradiol) | 2.15 | 4-hydroxytamoxifen (49.7) |
Table 3: In Vivo Efficacy
| Model | Treatment | Dosage | Tumor Growth Inhibition |
| DMBA-induced rat mammary carcinoma | This compound (p.o.) | 1-3 mg/kg/day | Strong inhibition of tumor growth.[4] |
| MCF-7 xenograft | This compound (p.o.) | 1 mg/kg/day | Inhibition of high exogenous E2-induced tumor growth.[4] |
Table 4: Clinical Pharmacokinetics (Phase I, Postmenopausal Women with Advanced Breast Cancer) [3]
| Parameter | Dose | Value |
| Administration | Oral, once daily | 40, 60, 80, 120, 160 mg/day |
| Maximum Concentration (Cmax) | 40 - 160 mg | 2.8 - 21.0 ng/mL (Dose-proportional) |
| Area Under the Curve (AUC0-t) | 40 - 160 mg | 15.1 - 148.7 ng.h/mL (Dose-proportional) |
| Terminal Half-life (t1/2) | 40 - 160 mg | 8.0 - 10.7 hours |
| Effect of Food | High-fat meal | Increased bioavailability |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the pharmacological profile of this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled estradiol ([³H]-E2)
-
This compound and unlabeled estradiol (competitor)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of this compound and unlabeled estradiol.
-
In a multi-well plate, combine the recombinant ER protein, a fixed concentration of [³H]-E2, and the various concentrations of this compound or unlabeled estradiol.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand using a method such as filtration or size-exclusion chromatography.
-
Quantify the amount of bound [³H]-E2 using liquid scintillation counting.
-
Plot the percentage of bound [³H]-E2 against the log concentration of the competitor.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of [³H]-E2 binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for ER Activity
Objective: To assess the agonist and antagonist activity of this compound on ERα and ERβ.
Materials:
-
Human cell line (e.g., HEK293T or a breast cancer cell line)
-
Expression vectors for human ERα and ERβ
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound, estradiol (agonist control), and a pure antiestrogen (B12405530) (antagonist control)
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect the cells with the ERE-luciferase reporter plasmid, the appropriate ER expression vector (ERα or ERβ), and the Renilla luciferase plasmid.
-
After 24 hours, treat the transfected cells with various concentrations of this compound, estradiol, and the antiestrogen control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a preclinical model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MCF-7 (ER-positive) or other suitable breast cancer cell lines
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10⁶ cells in 100 µL of media/Matrigel) into the flank or mammary fat pad of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., daily). The control group receives the vehicle.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) as a percentage.
SMRT Co-repressor Recruitment Assay (Mammalian Two-Hybrid)
Objective: To determine if this compound promotes the interaction between the estrogen receptor and the SMRT co-repressor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for a fusion protein of the GAL4 DNA-binding domain and the ER ligand-binding domain (GAL4-ER-LBD).
-
Expression vector for a fusion protein of the VP16 activation domain and a fragment of SMRT containing the nuclear receptor interaction domain (VP16-SMRT-NID).
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.
-
Transfection reagent.
-
This compound and control ligands.
-
Luciferase assay system.
Protocol:
-
Co-transfect the cells with the GAL4-ER-LBD, VP16-SMRT-NID, and the GAL4-UAS-luciferase reporter plasmids.
-
After 24 hours, treat the cells with this compound and control ligands (e.g., agonist and antagonist).
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity.
-
An increase in luciferase activity in the presence of this compound indicates recruitment of the SMRT fragment to the ER-LBD.
Visualizations
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for the pharmacological evaluation of this compound.
Logical Relationships of this compound's Pharmacological Effects
Caption: Logical flow of this compound's pharmacological properties leading to its clinical potential.
Conclusion
This compound presents a compelling pharmacological profile for the treatment of HR+ breast cancer. Its unique dual mechanism of action, involving full ERα antagonism and partial ERβ agonism, combined with the recruitment of the SMRT co-repressor, provides a multi-faceted approach to inhibiting tumor growth. Preclinical and early clinical data demonstrate its potential to overcome resistance to existing endocrine therapies. Further clinical development and investigation into predictive biomarkers will be crucial to fully realize the therapeutic potential of this compound in the management of advanced and resistant breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Both N- and C-terminal transactivation functions of DNA-bound ERalpha are blocked by a novel synthetic estrogen ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tas-108 Signaling Pathways in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-108, also known as SR-16234, is a novel, orally bioavailable steroidal antiestrogen (B12405530) compound that has demonstrated significant antitumor activity, particularly in breast cancer models resistant to conventional endocrine therapies like tamoxifen.[1][2][3] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in cancer cells. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
The primary mechanism of this compound revolves around its unique and differential modulation of the two estrogen receptor (ER) isoforms, ERα and ERβ.[1] This dual activity distinguishes it from other selective estrogen receptor modulators (SERMs) and positions it as a promising therapeutic agent in the landscape of hormone-sensitive cancers.[1]
Core Mechanism of Action: A Dual Approach to Estrogen Receptor Modulation
This compound exhibits a distinct dual-pronged mechanism of action by acting as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ).[1][4] This differential activity is central to its potent anti-proliferative effects in ERα-positive breast cancer cells.[1]
Full Antagonism of Estrogen Receptor Alpha (ERα)
In hormone-responsive breast cancer, the binding of estradiol (B170435) to ERα triggers a conformational change in the receptor, leading to the transcription of genes that promote cell proliferation and tumor growth.[1] this compound acts as a pure antagonist of ERα.[4][5] By binding to ERα, it competitively inhibits the binding of estrogen and induces a specific conformational change that prevents the receptor from adopting an active state.[1] This inactive conformation facilitates the recruitment of co-repressor proteins, such as the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further suppresses the transcription of estrogen-dependent genes.[1][5][6] This complete blockade of ERα-mediated signaling is a key contributor to the potent anti-proliferative effects of this compound.[1]
Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its full antagonism of ERα, this compound displays partial agonist activity towards ERβ.[1][4] The role of ERβ in breast cancer is complex and often associated with anti-proliferative and pro-apoptotic effects, effectively opposing the actions of ERα.[1] By partially activating ERβ, this compound is believed to recruit co-activators like the transcriptional intermediary factor 2 (TIF2), contributing to its overall antitumor activity.[7] This dual-action profile of potent ERα antagonism and beneficial ERβ partial agonism is a unique characteristic of this compound.[1]
A key aspect of this compound's mechanism is its ability to induce ERα/β heterodimerization significantly more potently than ERα/α homodimerization. This preferential formation of heterodimers may further contribute to its distinct biological activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.
Table 1: Preclinical Efficacy of this compound in MCF-7 Breast Cancer Cells
| Parameter | Condition | This compound IC50 (nmol) | 4-Hydroxytamoxifen (4-HT) IC50 (nmol) | Reference |
| Cell Proliferation Inhibition | In the presence of DPN (ERβ agonist) | 12.5 | 33.1 | [4] |
| Cell Proliferation Inhibition | In the presence of E2 (Estradiol) | 2.15 | 49.7 | [4] |
Table 2: Phase I Clinical Trial Pharmacokinetic Data for this compound in Postmenopausal Women with Advanced Breast Cancer
| Dose (mg/day) | Mean Cmax (ng/mL) | Mean AUC0-t (ng·h/mL) | Mean Terminal Half-life (hours) | Reference |
| 40 | 2.8 | 15.1 | 8.0 - 10.7 | [8] |
| 60 | N/A | N/A | 8.0 - 10.7 | [8] |
| 80 | N/A | N/A | 8.0 - 10.7 | [8] |
| 120 | N/A | N/A | 8.0 - 10.7 | [8] |
| 160 | 21.0 | 148.7 | 8.0 - 10.7 | [8] |
N/A: Data not explicitly provided for this dose in the cited source. The half-life was reported as a range across the dose levels studied.
Table 3: Phase II Clinical Trial Efficacy of this compound in Postmenopausal Patients with Advanced or Metastatic Breast Cancer
| Dose (mg/day) | Number of Patients | Clinical Benefit Events (%) | Median Time to Progression (weeks) | Reference |
| 40 | 60 | 13 (21.7%) | 15.0 | [9] |
| 80 | 60 | 12 (20%) | 15.9 | [9] |
| 120 | N/A (stopped early) | N/A | N/A | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways of this compound and the mechanisms of resistance.
Caption: Core signaling pathway of this compound in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ras/Raf-1/MAPK Pathway Mediates Response to Tamoxifen but not Chemotherapy in Breast Cancer Patients | Semantic Scholar [semanticscholar.org]
- 4. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Tas-108: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical data supporting the efficacy of Tas-108, a novel steroidal antiestrogen (B12405530). This compound has demonstrated significant antitumor activity in various preclinical models, particularly in hormone receptor-positive breast cancer, including those resistant to conventional endocrine therapies. This document outlines the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, details the experimental methodologies employed, and provides visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Dual Modulation of Estrogen Receptors
This compound exerts its anticancer effects through a distinct mechanism involving the differential modulation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen (B1202), this compound acts as a pure antagonist of ERα, completely blocking estrogen-dependent gene transcription that promotes tumor cell proliferation.[1][2] Concurrently, it functions as a partial agonist of ERβ, a receptor often associated with anti-proliferative and pro-apoptotic effects in breast cancer, thereby contributing to its overall antitumor activity.[1][2] A key feature of this compound's mechanism is its ability to recruit the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor, further ensuring a robust blockade of ERα signaling.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Quantitative Data on Preclinical Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Treatment Condition | IC50 (nmol) | Comparator (IC50 nmol) | Reference |
| MCF-7 | ERα+, PR+, Her2- | In the presence of E2 | 2.15 | 4-Hydroxytamoxifen (B85900) (49.7) | [3] |
| MCF-7 | ERα+, PR+, Her2- | In the presence of DPN (ERβ agonist) | 12.5 | 4-Hydroxytamoxifen (33.1) | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft and Carcinogen-Induced Models
| Animal Model | Tumor Type | This compound Dosage | Outcome | Reference |
| Ovariectomized Rat | DMBA-induced Mammary Carcinoma | 1 to 3 mg/kg/day (p.o.) | Strong inhibition of tumor growth | [2][4] |
| Nude Mouse | MCF-7 Xenograft | 1 mg/kg/day (p.o.) | Inhibition of high exogenous E2-induced tumor growth | [2][4] |
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Human breast cancer cell lines such as MCF-7 and ZR-75 (luminal epithelial), BT-474 and SK-BR-3 (weakly luminal epithelial), and MDA-MB-231 and Hs578T (invasive, mesenchymal-like) were utilized.[3]
-
Culture Conditions: Cells were cultured in appropriate media and conditions. For experiments, cells were treated with varying concentrations of this compound, 4-hydroxytamoxifen (4-HT), 17β-estradiol (E2), or the ERβ agonist diarylpropionitrile (DPN).[3]
-
Treatment: Cells were exposed to: 1) increasing concentrations of DPN or E2; 2) 100nM of 4-HT or this compound; or 3) 100nM of DPN or E2 with increasing concentrations of either 4-HT or this compound.[3]
-
Analysis: After a 6-day incubation period, cell proliferation was measured. The 50% inhibitory concentration (IC50) was calculated and compared to the control group. Statistical significance was determined using a T-test (P < 0.05).[3]
In Vivo Xenograft Studies
-
Animal Models: Ovariectomized rats and nude mice were used for the in vivo experiments.[2][4]
-
Tumor Induction/Implantation: For the carcinogen-induced model, mammary tumors were induced in rats using dimethylbenzanthracene (DMBA).[2][4] For the xenograft model, human breast cancer MCF-7 cells were implanted into nude mice.[2][4][5]
-
Treatment Protocol: this compound was administered orally (p.o.). In the DMBA-induced rat model, dosages of 1 to 3 mg/kg/day were used.[2][4] In the MCF-7 xenograft mouse model, a dosage of 1 mg/kg/day was administered.[2][4]
-
Efficacy Evaluation: Antitumor activity was assessed by measuring tumor growth over time.[2][4][5] In the MCF-7 xenograft model, tumor volumes (TVs) were measured, and the tumor growth inhibition rate (T/C%) was calculated.[5] Animal body weights were also monitored to assess toxicity.[5]
Estrogen Receptor Transactivation Assay
-
Methodology: Reporter assays were conducted to determine the antagonistic or agonistic activities of this compound and other antiestrogenic agents on ERα and ERβ.[2][4]
-
Cell Line: 293T cells were transfected with plasmids for transient reporter assays.[4]
-
Treatment: Transfected cells were incubated for 24 hours in the presence or absence of E2 (10 nmol/L) and various antiestrogens, including this compound (100 nmol/L).[4]
-
Analysis: The transactivation of ERα and ERβ was measured to characterize the specific activity of this compound on each receptor subtype. Results indicated that this compound inhibited the transactivation of ERα in the presence of E2 and did not induce transactivation in its absence, unlike tamoxifen.[2][4] Conversely, it exhibited agonistic activity on ERβ.[2][4]
Summary of Preclinical Findings
Preclinical studies have consistently demonstrated the potent antitumor activity of this compound in models of hormone receptor-positive breast cancer.[6][7][8] Its unique dual-modulatory mechanism of action on ERα and ERβ distinguishes it from other endocrine therapies and suggests its potential to overcome tamoxifen resistance.[1][6] The in vitro data reveal strong anti-proliferative effects, while in vivo studies confirm significant tumor growth inhibition at well-tolerated doses.[2][4][5] Furthermore, this compound has shown a favorable safety profile in preclinical models, with a weaker uterotrophic effect compared to tamoxifen.[2][4] These robust preclinical data have provided a strong rationale for the clinical development of this compound in patients with advanced breast cancer.[6][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the safety and tolerability of oral this compound in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TAS-108 in Overcoming Tamoxifen Resistance in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hormone receptor-positive (HR+) breast cancer, which is dependent on the estrogen signaling pathway for its growth, is frequently treated with endocrine therapies like tamoxifen (B1202).[1] However, a significant clinical challenge arises with the development of tamoxifen resistance. TAS-108, a novel steroidal antiestrogen, has emerged as a promising therapeutic agent with a distinct mechanism of action that demonstrates efficacy in tamoxifen-resistant breast cancer models.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its dual modulation of estrogen receptors, recruitment of co-repressors, and its demonstrated anti-tumor activity in preclinical and clinical settings. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.
Core Mechanism of Action of this compound
This compound, chemically identified as (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7- methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate, is a steroidal molecule that exhibits a unique dual-pronged approach to combatting estrogen-dependent breast cancer.[1] Its primary mechanism revolves around its differential modulation of the two estrogen receptor (ER) isoforms, ERα and ERβ.
Full Antagonism of Estrogen Receptor Alpha (ERα)
In the majority of breast cancer cases, the binding of estrogen to ERα initiates a signaling cascade that promotes gene transcription leading to cellular proliferation and tumor growth.[1] this compound functions as a full antagonist of ERα.[1][3] By binding to ERα, it effectively blocks the binding of estrogen and prevents the receptor from adopting an active conformation, thereby inhibiting the transcription of estrogen-dependent genes.[1] This complete blockade of ERα signaling is a cornerstone of its potent anti-proliferative effects in ERα-positive breast cancer cells.[1]
Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its complete antagonism of ERα, this compound displays partial agonist activity on ERβ.[1] The role of ERβ in breast cancer is multifaceted, often associated with anti-proliferative and pro-apoptotic effects that counteract the actions of ERα.[1] By partially activating ERβ, this compound is believed to contribute to its overall anti-tumor activity.[1] This dual-action profile distinguishes this compound from selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist effects on ERα in certain tissues.[1] Furthermore, this compound has been shown to recruit the coactivator transcriptional intermediary factor 2 to ERβ, which may contribute to a protective effect on bone.[3]
Recruitment of the SMRT Co-repressor
A pivotal and unique aspect of this compound's mechanism is its ability to recruit the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor . When this compound binds to the estrogen receptor, it induces a conformational change that facilitates the recruitment of SMRT.[1] The SMRT co-repressor complex then actively inhibits the transcriptional activity of the estrogen receptors, further suppressing tumor growth.[1] This robust recruitment of SMRT is significantly more vigorous compared to its recruitment by tamoxifen or raloxifene, and faslodex (fulvestrant) does not recruit SMRT at all, highlighting a key differentiator for this compound's enhanced anti-estrogenic activity.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Resistance Status | Compound | IC50 (nM) | Notes |
| MCF-7 | Tamoxifen-Sensitive | This compound | ~1 | Effective at inhibiting estrogen-dependent growth. |
| FST-1 | Tamoxifen-Resistant | This compound | - | Active in this resistant cell line.[4] |
| KPL-1 | Tamoxifen-Resistant | This compound | - | Active in this resistant cell line.[4] |
| LY-2 | Tamoxifen-Resistant | This compound | - | Active in this resistant cell line.[4] |
| MCF-7-Tam1 | Tamoxifen-Resistant | ATNM-400 (in combination with Tamoxifen) | - | Enhanced in vitro cytotoxicity observed.[5] |
Note: Specific IC50 values for all resistant cell lines were not consistently available in the reviewed literature.
Table 2: In Vivo Anti-tumor Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| Rat | DMBA-induced Mammary Carcinoma | This compound (p.o.) | 1-3 mg/kg/day | Strong Inhibition | [6][7] |
| Nude Mice | MCF-7 Xenograft | This compound (p.o.) | 1 mg/kg/day | Strong Inhibition | [6][7] |
Table 3: Phase I Clinical Trial Pharmacokinetics of this compound
| Dose (mg/day) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Terminal Half-life (hours) |
| 40 | 2.8 | 15.1 | 8.0 - 10.7 |
| 60-160 | 2.8 - 21.0 | 15.1 - 148.7 | 8.0 - 10.7 |
Data from a Phase I study in postmenopausal female patients with advanced breast cancer. The drug exhibited linear pharmacokinetics.[4][8][9]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and tamoxifen resistance.
Cell Culture and Establishment of Tamoxifen-Resistant Cell Lines
Objective: To culture human breast cancer cell lines and develop tamoxifen-resistant variants for in vitro studies.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, T47D)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tamoxifen (4-hydroxytamoxifen, 4-OHT)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Standard Cell Culture: Maintain MCF-7 or T47D cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[1]
-
Development of Tamoxifen Resistance: To establish tamoxifen-resistant cell lines (e.g., MCF-7/TAM), continuously culture the parental cells in the presence of 1 µM 4-hydroxytamoxifen (B85900) for an extended period (e.g., 8-12 months).
-
Maintenance of Resistant Cells: Maintain the established tamoxifen-resistant cell lines in medium containing 1 µM 4-hydroxytamoxifen to ensure the persistence of the resistant phenotype.[1]
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effect of this compound on breast cancer cells.
Materials:
-
Breast cancer cells (sensitive and resistant)
-
96-well plates
-
This compound, Tamoxifen, Fulvestrant
-
17β-estradiol
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 nM to 10 µM) and control compounds in the presence or absence of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).[10]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.[10]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot Analysis for ERα and Downstream Signaling Proteins
Objective: To assess the protein levels of ERα and its downstream targets following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-pS2, anti-cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Luciferase Reporter Assay for Estrogen Response Element (ERE) Activity
Objective: To measure the transcriptional activity of ERα in response to this compound.
Materials:
-
T47D cells stably transfected with an ERE-luciferase reporter construct
-
This compound, 17β-estradiol, and other control compounds
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed T47D-ERE-luciferase cells in a 96-well plate.
-
Treatment: Treat the cells with this compound, 17β-estradiol, or control compounds for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add luciferase assay reagent to the cell lysates.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold induction or percentage inhibition relative to the control.[1]
In Vivo Xenograft Model of Tamoxifen-Resistant Breast Cancer
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a tamoxifen-resistant breast cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tamoxifen-resistant breast cancer cells (e.g., MCF-7/TAM)
-
Matrigel
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of tamoxifen-resistant breast cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., orally) and a vehicle control daily for a specified duration.
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition percentage and assess the statistical significance of the treatment effect.
Conclusion and Future Directions
This compound represents a significant advancement in the development of endocrine therapies for breast cancer. Its unique mechanism of action, combining full ERα antagonism, partial ERβ agonism, and potent recruitment of the SMRT co-repressor, provides a strong rationale for its efficacy in tamoxifen-resistant settings.[1] Preclinical data have consistently demonstrated its anti-tumor activity, and early clinical trials have shown it to be well-tolerated with evidence of biological activity.[2][4]
Future research should focus on further elucidating the precise molecular interactions between this compound, the estrogen receptors, and the SMRT co-repressor complex. Identifying predictive biomarkers for this compound response will be crucial for patient selection in future clinical trials. Combination therapies, potentially with inhibitors of key escape pathways, may further enhance the efficacy of this compound and provide new hope for patients with endocrine-resistant breast cancer.
References
- 1. Cell culture and establishment of tamoxifen resistant breast cancer cell lines [bio-protocol.org]
- 2. encodeproject.org [encodeproject.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Corepressors NCoR and SMRT Are Key Regulators of Both Ligand- and 8-Bromo-Cyclic AMP-Dependent Transcriptional Activity of the Human Progesterone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Tas-108 In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed in vitro experimental protocols for researchers, scientists, and drug development professionals working with Tas-108, a novel steroidal antiestrogenic agent. This compound is a selective estrogen receptor modulator (SERM) that functions as a pure antagonist on Estrogen Receptor α (ERα) and a partial agonist on Estrogen Receptor β (ERβ)[1][2][3]. This unique profile suggests its potential as a therapeutic agent for estrogen-dependent cancers, including tamoxifen-resistant breast cancer[4][5][6].
Mechanism of Action
This compound exerts its effects by binding to estrogen receptors and modulating their activity. It is a synthetic, antiestrogenic steroidal compound that inhibits ERα, which is predominantly expressed in mammary and uterine tissues and is often upregulated in estrogen-dependent tumors[7][8]. By blocking ERα, this compound impedes the binding of estrogen, which can inhibit the proliferation of cancer cells that rely on estrogen for growth[7][8].
Concurrently, this compound acts as a partial agonist for ERβ, which is found in various tissues, including the central nervous system, urogenital tract, bone, and cardiovascular system, potentially exerting positive effects in these areas[7][8]. Furthermore, this compound activates the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which curtails the activities of estrogen receptors and may contribute to its antitumor properties[7][8]. Preclinical studies have indicated that this compound has a strong binding affinity for the estrogen receptor and demonstrates antitumor activity against breast cancer cell lines that are resistant to tamoxifen[4][5].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's in vitro activity.
Table 1: Estrogen Receptor Binding Affinity of this compound and Comparative Compounds [9]
| Compound | ERα IC50 (nmol/L) | ERα RBA (%) | ERβ IC50 (nmol/L) | ERβ RBA (%) |
| This compound | Not Specified | 80 | Not Specified | 98 |
| Estradiol (E2) | Not Specified | 100 | Not Specified | 100 |
| Tamoxifen | Not Specified | 2.5 | Not Specified | 2.5 |
| 4-hydroxytamoxifen | Not Specified | 90 | Not Specified | 90 |
| Raloxifene | Not Specified | 80 | Not Specified | 8 |
| Fulvestrant (ICI 182,780) | Not Specified | 95 | Not Specified | 95 |
RBA (Relative Binding Affinity) was calculated from the ratio of the IC50 of the test compound to that of non-radioactive E2 required for a 50% reduction in ER-specific binding.
Table 2: Inhibition of Estrogen-Dependent MCF-7 Cell Proliferation by this compound and Comparative Compounds [9]
| Compound | IC50 Value |
| This compound | 34 nmol/L |
| Tamoxifen | 1.5 µM |
| 4-hydroxytamoxifen | 5.5 nmol/L |
| Raloxifene | 4.2 nmol/L |
| Fulvestrant (ICI 182,780) | 3.6 nmol/L |
MCF-7 cells were treated with increasing concentrations of the compounds in the presence of 1 nmol/L E2.
Experimental Protocols
Protocol 1: Estrogen Receptor Binding Affinity Assay (Competitive Radioligand Binding Assay)
This protocol describes a competitive binding assay to determine the affinity of this compound for ERα and ERβ using a radiolabeled estrogen.
Objective: To determine the relative binding affinity (RBA) of this compound for ERα and ERβ by measuring its ability to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the receptors.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]E2 (radiolabeled estradiol)
-
Non-radioactive 17β-estradiol (E2)
-
This compound and other test compounds
-
Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates with GFC filters
-
Plate shaker
Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and other test compounds in the binding buffer.
-
Dilute recombinant ERα or ERβ protein to the desired concentration in cold binding buffer.
-
Dilute [³H]E2 in binding buffer to a final concentration of approximately 1 nM.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of the diluted ER protein.
-
Add 25 µL of the test compound dilutions (or binding buffer for total binding, and a high concentration of non-radioactive E2 for non-specific binding).
-
Add 25 µL of the diluted [³H]E2.
-
The final reaction volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation on a plate shaker.
-
-
Separation of Bound and Free Ligand:
-
Transfer the reaction mixtures to a 96-well filter plate.
-
Wash the wells three times with 200 µL of cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the specific binding of [³H]E2).
-
Calculate the RBA using the following formula: RBA (%) = (IC50 of E2 / IC50 of test compound) x 100.
-
Protocol 2: MCF-7 Cell Proliferation Assay
This protocol details the methodology to assess the effect of this compound on the proliferation of the estrogen-dependent breast cancer cell line, MCF-7.
Objective: To determine the IC50 value of this compound for the inhibition of estrogen-induced MCF-7 cell proliferation.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Phenol (B47542) red-free DMEM/F12 medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
17β-estradiol (E2)
-
This compound and other test compounds
-
Cell proliferation reagent (e.g., MTT, WST-1, or PrestoBlue)
-
96-well cell culture plates
-
Microplate reader
Workflow Diagram:
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM/F12 supplemented with 10% FBS.
-
For the experiment, switch the cells to phenol red-free DMEM/F12 supplemented with 10% CS-FBS for at least 3 days to deplete endogenous steroids.
-
-
Cell Seeding:
-
Trypsinize and seed the cells into 96-well plates at a density of 2,000-5,000 cells per well.
-
Allow the cells to attach and recover for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound and other test compounds in phenol red-free medium containing 1 nM E2.
-
Remove the seeding medium from the cells and replace it with the treatment medium. Include appropriate controls (vehicle control, E2 alone).
-
-
Incubation:
-
Incubate the plates for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂.
-
-
Proliferation Assessment:
-
Add the chosen cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of proliferation relative to the E2-treated control.
-
Plot the percentage of proliferation against the log concentration of the test compound to determine the IC50 value.
-
Protocol 3: ERα and ERβ Transactivation Assay (Reporter Gene Assay)
This protocol is designed to evaluate the effect of this compound on the transcriptional activity of ERα and ERβ.
Objective: To determine if this compound acts as an antagonist or agonist of ERα and ERβ transcriptional activity in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmids for human ERα and ERβ
-
Reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene (e.g., pGL3-ERE-Luc)
-
A control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
17β-estradiol (E2)
-
This compound and other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in 24- or 48-well plates the day before transfection.
-
-
Transfection:
-
Co-transfect the cells with the ERα or ERβ expression plasmid, the ERE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing this compound, other test compounds, and/or E2 at the desired concentrations.
-
To test for antagonistic activity, treat the cells with the test compound in the presence of 1 nM E2.
-
To test for agonistic activity, treat the cells with the test compound in the absence of E2.
-
-
Incubation:
-
Incubate the cells for another 24 to 48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure both firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Express the results as a percentage of the activity observed with E2 alone (for antagonist assays) or as a fold induction over the vehicle control (for agonist assays).
-
Signaling Pathway
This compound modulates the estrogen signaling pathway by directly interacting with ERα and ERβ. As a pure antagonist of ERα, it blocks the canonical estrogen signaling pathway that promotes the growth of hormone-receptor-positive breast cancer. Its partial agonist activity on ERβ may lead to beneficial effects in other tissues. Furthermore, its ability to recruit the co-repressor SMRT represents a key mechanism for its anti-tumor activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. amsbio.com [amsbio.com]
- 4. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assays of Tas-108 (MTT, XTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-108 is a novel steroidal antiestrogen (B12405530) compound with a unique dual mechanism of action, making it a person of interest in the treatment of breast cancer, particularly in cases that have developed resistance to traditional endocrine therapies.[1] It functions as a full antagonist of the estrogen receptor alpha (ERα) and a partial agonist of the estrogen receptor beta (ERβ).[1] Additionally, this compound has been shown to recruit the corepressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), further inhibiting estrogen-mediated gene transcription.[1] Assessing the cytotoxic and cytostatic effects of this compound on various breast cancer cell lines is crucial for preclinical evaluation. This document provides detailed application notes and protocols for determining the cell viability and anti-proliferative activity of this compound using two common colorimetric assays: MTT and XTT.
Data Presentation
| Cell Line | Receptor Status (ERα, PR, HER2) | Assay Type | Incubation Time (hours) | IC50 (nM) | Reference |
| MCF-7 | ER+, PR+, HER2- | MTT | 72 | Data not available | |
| T-47D | ER+, PR+, HER2- | MTT | 72 | Data not available | |
| MDA-MB-231 | ER-, PR-, HER2- | MTT | 72 | Data not available | |
| MCF-7/TamR | ER+, PR+, HER2- (Tamoxifen-Resistant) | MTT | 72 | Data not available | |
| MCF-7 | ER+, PR+, HER2- | XTT | 72 | Data not available | |
| T-47D | ER+, PR+, HER2- | XTT | 72 | Data not available | |
| MDA-MB-231 | ER-, PR-, HER2- | XTT | 72 | Data not available | |
| MCF-7/TamR | ER+, PR+, HER2- (Tamoxifen-Resistant) | XTT | 72 | Data not available |
Signaling Pathway of this compound
This compound Signaling Pathway
Experimental Workflow
Experimental Workflow for Cell Viability Assays
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231, and/or tamoxifen-resistant lines)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution) and a positive control (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. Unlike MTT, the formazan product of XTT is water-soluble, thus eliminating the need for a solubilization step.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Breast cancer cell lines
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
XTT labeling reagent and electron-coupling solution (commercially available kits are recommended)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Preparation and Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT labeling reagent and the electron-coupling solution).
-
After the drug incubation period, add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
The MTT and XTT assays are robust and reliable methods for evaluating the in vitro efficacy of this compound on breast cancer cell lines. The detailed protocols provided herein serve as a comprehensive guide for researchers. Adherence to these protocols will ensure the generation of reproducible and accurate data, which is essential for the continued development of promising anti-cancer agents like this compound.
References
Application Notes: Luciferase Reporter Gene Assay for Characterizing Tas-108 Estrogen Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-108, a novel steroidal molecule, has demonstrated significant potential in endocrine therapy, particularly for hormone receptor-positive breast cancer.[1][2] Its mechanism of action is distinct from other selective estrogen receptor modulators (SERMs) like tamoxifen, primarily through its differential activity on the two estrogen receptor isoforms, ERα and ERβ. This compound functions as a full antagonist of ERα, inhibiting the proliferative signals in breast cancer cells, while acting as a partial agonist on ERβ, which is often associated with anti-proliferative effects.[1][2][3] A key aspect of its antagonistic action involves the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor, which further suppresses gene transcription.[1]
The luciferase reporter gene assay is a highly sensitive and quantitative method to elucidate the functional activity of compounds like this compound on nuclear receptors. This assay utilizes a plasmid containing an estrogen response element (ERE) that drives the expression of the luciferase gene. When a ligand activates the estrogen receptor, the receptor binds to the ERE and initiates the transcription of luciferase, leading to light emission upon the addition of a substrate. The intensity of the light is proportional to the transcriptional activity of the estrogen receptor.
These application notes provide a detailed protocol for utilizing a luciferase reporter gene assay to characterize the ERα antagonist and ERβ partial agonist activities of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in in vitro assays.
Table 1: Antagonistic Activity of this compound on ERα in MCF-7 Breast Cancer Cells
| Treatment Condition | IC50 of this compound (nmol) | IC50 of 4-Hydroxytamoxifen (4-HT) (nmol) |
| In the presence of Estradiol (E2) | 2.15 | 49.7 |
| In the presence of DPN (ERβ agonist) | 12.5 | 33.1 |
Data sourced from an ASCO Meeting Abstract (2012) as cited in a technical guide.[1]
Table 2: Agonist/Antagonist Profile of this compound on ERα and ERβ
| Receptor | This compound Activity | Comparative Activity |
| ERα | Full Antagonist | Inhibits E2-mediated transactivation. Does not induce transactivation in the absence of E2.[2][3] |
| ERβ | Partial Agonist | Exhibits the most potent agonistic activity among tested antiestrogenic agents (tamoxifen, raloxifene, fulvestrant).[2][3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: ERE-Luciferase Reporter Gene Assay for ERα Antagonism and ERβ Agonism
This protocol is designed to quantify the antagonist effect of this compound on ERα and its partial agonist effect on ERβ.
Materials:
-
HEK293T or MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or other suitable transfection reagent
-
ERE-driven firefly luciferase reporter plasmid
-
Expression vector for human ERα or ERβ
-
Renilla luciferase plasmid (for normalization)
-
This compound
-
17β-Estradiol (E2)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T or MCF-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Culture cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. Co-transfect the cells with:
-
ERE-firefly luciferase reporter plasmid
-
ERα or ERβ expression plasmid
-
Renilla luciferase plasmid
-
-
Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 10% charcoal-stripped FBS.
-
For ERα Antagonism: Treat the cells with varying concentrations of this compound in the presence of a constant concentration of E2 (e.g., 1 nM). Include controls for vehicle (DMSO) and E2 alone.
-
For ERβ Agonism: Treat the cells with varying concentrations of this compound. Include controls for vehicle (DMSO) and a known ERβ agonist.
-
Incubate the treated cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
For ERα Antagonism: Express the data as a percentage of the activity observed with E2 alone. Plot the percentage of activity against the log concentration of this compound to determine the IC50 value.
-
For ERβ Agonism: Express the data as fold induction over the vehicle control. Plot the fold induction against the log concentration of this compound to determine the EC50 value and maximal efficacy.
-
Protocol 2: Mammalian Two-Hybrid Assay for SMRT Co-repressor Recruitment
This assay is used to determine if this compound promotes the interaction between an estrogen receptor and the SMRT co-repressor.
Materials:
-
HEK293T cells
-
pBIND vector containing the GAL4 DNA-binding domain fused to the ligand-binding domain of ERα or ERβ (bait)
-
pACT vector containing the VP16 activation domain fused to the receptor-interacting domain of SMRT (prey)
-
pG5luc reporter plasmid (containing GAL4 binding sites upstream of a luciferase gene)
-
Renilla luciferase plasmid (for normalization)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Transfection:
-
Follow the cell seeding and transfection procedures as described in Protocol 1.
-
Co-transfect the cells with the pBIND-ER, pACT-SMRT, pG5luc, and Renilla luciferase plasmids.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of this compound.
-
Include appropriate controls: vehicle, a known ER agonist (e.g., E2), and a known ER antagonist.
-
-
Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay as described in Protocol 1.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
An increase in luciferase activity in the presence of this compound indicates a ligand-induced interaction between the estrogen receptor and the SMRT co-repressor. Express the results as fold induction over the vehicle control.
-
Conclusion
The luciferase reporter gene assay is an indispensable tool for characterizing the molecular pharmacology of novel endocrine therapies like this compound. The protocols outlined here provide a robust framework for quantifying the dual ERα antagonist and ERβ partial agonist activities of this compound, as well as for investigating its mechanism of action through co-repressor recruitment. These assays are crucial for preclinical drug development and for understanding the therapeutic potential of new estrogen receptor modulators.
References
Application Notes and Protocols: Tas-108 Treatment in MCF-7 Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-108, a novel steroidal antiestrogen (B12405530), has emerged as a promising therapeutic agent in the management of breast cancer, particularly in cases that have developed resistance to conventional endocrine therapies.[1] Accounting for a majority of breast cancer cases, hormone receptor-positive (HR+) breast cancer relies on the estrogen signaling pathway for its growth and proliferation.[1] this compound differentiates itself from existing treatments like tamoxifen (B1202) and fulvestrant (B1683766) through its unique mechanism of action.[1][2][3] This document provides a comprehensive overview of the application of this compound in the context of MCF-7 breast cancer cell lines, a widely used model for ER-positive breast cancer.[4] Included are summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound exhibits a dual-pronged approach by differentially modulating the two estrogen receptor isoforms, ERα and ERβ.[1]
-
Full Antagonism of Estrogen Receptor Alpha (ERα): In breast cancer cells, the binding of estrogen to ERα initiates a cascade of events leading to gene transcription that promotes cell proliferation and tumor growth. This compound acts as a full antagonist of ERα, blocking the binding of estrogen and preventing the receptor from adopting an active conformation. This complete blockade of ERα signaling is a key contributor to its potent anti-proliferative effects in ERα-positive breast cancer cells.[1]
-
Partial Agonism of Estrogen Receptor Beta (ERβ): In contrast to its effect on ERα, this compound exhibits partial agonist activity on ERβ. The role of ERβ in breast cancer is often associated with anti-proliferative and pro-apoptotic effects, opposing the actions of ERα. By partially activating ERβ, this compound is thought to contribute to its overall antitumor activity.[1][5][6]
-
Recruitment of Co-repressors: this compound has been shown to recruit the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further inhibits the transcriptional activity of estrogen receptors, contributing to its antitumor effects.[1][7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in MCF-7 breast cancer cells.
Table 1: In Vitro Efficacy of this compound in MCF-7 Breast Cancer Cells
| Treatment Condition | IC50 (nmol) of this compound | IC50 (nmol) of 4-Hydroxytamoxifen (4-HT) | Reference |
| In the presence of 1 nM 17β-estradiol (E2) | 2.15 | 49.7 | [8] |
| In the presence of diarylpropionitrile (DPN), an ERβ agonist | 12.5 | 33.1 | [8] |
Table 2: Growth Inhibitory Activities of Various Antiestrogenic Agents in MCF-7 Cells
| Compound | IC50 (nmol/L) |
| This compound | Not explicitly stated in the provided text, but shown to be potent. |
| 4-hydroxytamoxifen (OHT) | 5.5 |
| Raloxifene (RAL) | 4.2 |
| Fulvestrant (FUL) | 3.6 |
| Tamoxifen (TAM) | 1,500 |
Data extracted from a study on the estrogen-dependent growth of MCF-7 cells in the presence of 1 nmol/L E2.[5]
Experimental Protocols
Cell Culture and Maintenance of MCF-7 Cells
MCF-7 cells, a human breast adenocarcinoma cell line, are instrumental in studying hormone-responsive cancers.[4][9]
-
Growth Medium: Eagle's Minimal Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 0.01 mg/ml insulin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are washed with PBS (without calcium and magnesium), and detached using a 0.25% trypsin-EDTA solution. Fresh growth medium is added to neutralize the trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new flasks.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol.[1][5] Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot for ERα Degradation
This protocol is used to determine if this compound induces the degradation of the ERα protein.
-
Cell Culture and Treatment: Culture MCF-7 cells to 70-80% confluency and treat with various concentrations of this compound or control compounds for different time points (e.g., 6, 12, 24 hours).[1]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Luciferase Reporter Assay for ERα and ERβ Activity
This assay is used to measure the agonist and antagonist activity of this compound on ERα and ERβ.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a breast cancer cell line) with an estrogen response element (ERE)-driven luciferase reporter plasmid, an expression vector for ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[1]
-
Drug Treatment: After 24 hours, treat the transfected cells with this compound, estradiol (B170435) (agonist control), and an antiestrogen (antagonist control) at various concentrations.[1]
-
Cell Lysis and Luciferase Assay: After the desired treatment period, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.[1]
Visualizations
Signaling Pathway of this compound in MCF-7 Cells
Caption: Signaling pathway of this compound in MCF-7 breast cancer cells.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Experimental workflow for the MTT cell viability assay.
Logical Relationship of this compound's Dual Action
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MCF cell lines that transformed breast cancer research [karmanos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. cytion.com [cytion.com]
In Vivo Models for Studying the Effects of Tas-108: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-108, a novel steroidal antiestrogen (B12405530), has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer, including models resistant to tamoxifen.[1] Its unique mechanism of action, functioning as a full antagonist of estrogen receptor alpha (ERα) and a partial agonist of estrogen receptor beta (ERβ), distinguishes it from other endocrine therapies.[2] This document provides detailed application notes and protocols for establishing and utilizing in vivo models to study the efficacy and mechanisms of this compound.
Data Presentation
Table 1: Efficacy of this compound in Human Breast Cancer Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) | Key Findings | Reference(s) |
| Nude Mice | MCF-7 | This compound (p.o.) | 1 mg/kg/day | Strong inhibition | This compound effectively inhibits estrogen-dependent tumor growth. | [2] |
| Nude Mice | Tamoxifen-Resistant MCF-7 | This compound | Not Specified | Significant Inhibition | This compound shows antitumor activity in tamoxifen-resistant models. | [1] |
Table 2: Efficacy of this compound in Chemically-Induced Mammary Tumor Models
| Animal Model | Carcinogen | Treatment | Dosage | Tumor Incidence | Tumor Latency | Tumor Multiplicity | Reference(s) |
| Sprague-Dawley Rats | DMBA | This compound (p.o.) | 1-3 mg/kg/day | Significantly Reduced | Increased | Reduced | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Breast Cancer
Caption: this compound signaling pathway in breast cancer.
General Workflow for a Breast Cancer Xenograft Study
Caption: General workflow for a breast cancer xenograft study.
Experimental Protocols
Protocol 1: Human Breast Cancer Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound in an estrogen-dependent or tamoxifen-resistant human breast cancer xenograft model.
Materials:
-
Cell Lines: MCF-7 (estrogen-dependent) or a tamoxifen-resistant derivative.
-
Animals: Female, ovariectomized athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Reagents:
-
17β-estradiol pellets (for estrogen-dependent models).
-
Matrigel.
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose).
-
Anesthetic (e.g., isoflurane).
-
Calipers.
-
Procedure:
-
Cell Preparation: Culture breast cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Animal Preparation and Tumor Implantation:
-
For estrogen-dependent models, subcutaneously implant a 17β-estradiol pellet into each mouse one day prior to cell injection.
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1 mg/kg).
-
Administer this compound or vehicle control orally (p.o.) once daily for the duration of the study (e.g., 21-28 days).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight twice weekly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological and immunohistochemical analysis.
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for molecular analysis.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Histology: Perform Hematoxylin and Eosin (H&E) staining on formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess tumor morphology.
-
Immunohistochemistry (IHC):
-
Stain FFPE sections for ERα, Progesterone Receptor (PR), and Ki-67 to assess hormone receptor status and cell proliferation.
-
ER/PR Staining: Use validated antibodies and a standardized scoring system (e.g., Allred score) to quantify the percentage and intensity of positive nuclear staining.
-
Ki-67 Staining: Determine the proliferation index by calculating the percentage of Ki-67 positive tumor cells.[3][4]
-
Protocol 2: DMBA-Induced Mammary Tumor Model in Rats
Objective: To evaluate the efficacy of this compound in a chemically-induced, hormone-dependent mammary tumor model that mimics human breast cancer development.
Materials:
-
Animals: Female Sprague-Dawley rats, 50-55 days old.
-
Carcinogen: 7,12-Dimethylbenz(a)anthracene (DMBA).
-
Vehicle for DMBA: Corn oil.
-
This compound.
-
Vehicle for this compound: (e.g., 0.5% methylcellulose).
-
Gavage needles.
Procedure:
-
Tumor Induction:
-
Tumor Monitoring:
-
Beginning 4 weeks after DMBA administration, palpate the mammary glands weekly to detect the appearance of tumors.
-
Record the date of the first palpable tumor (latency), the number of tumors per rat (multiplicity), and the location of each tumor.
-
-
Treatment Initiation:
-
Once a palpable tumor is detected, or at a predetermined time point after DMBA administration, randomize the rats into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 1-3 mg/kg) or vehicle control orally once daily.
-
-
Monitoring:
-
Continue to monitor tumor incidence, latency, and multiplicity.
-
Measure the size of established tumors with calipers twice weekly.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., 15-20 weeks after DMBA administration), euthanize the rats.
-
Excise all mammary tumors, record their weight and volume.
-
Collect non-tumorous mammary tissue as a control.
-
Process tissues for histological and molecular analysis as described in Protocol 1.
-
Endpoint Analysis:
-
Tumor Incidence: Calculate the percentage of rats in each group that develop mammary tumors.
-
Tumor Latency: Determine the average time to the appearance of the first tumor in each group.
-
Tumor Multiplicity: Calculate the average number of tumors per rat in each group.
-
Tumor Growth: Analyze the growth of established tumors over time.
Conclusion
The in vivo models described provide robust systems for evaluating the preclinical efficacy and mechanism of action of this compound. The xenograft models are particularly useful for studying the effects on human breast cancer cells, including tamoxifen-resistant variants, while the DMBA-induced model offers insights into the compound's ability to influence the development and progression of hormone-dependent mammary tumors. Careful adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to further characterize the therapeutic potential of this compound.
References
- 1. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Standardized Investigational Ki-67 Immunohistochemistry Assay Used to Assess High-Risk Early Breast Cancer Patients in the monarchE Phase 3 Clinical Study Identifies a Population With Greater Risk of Disease Recurrence When Treated With Endocrine Therapy Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemical Evaluation of Ki-67 and Comparison with Clinicopathologic Factors in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wvj.science-line.com [wvj.science-line.com]
TAS-108 Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS-108, also known as SR-16234, is a novel steroidal antiestrogen (B12405530) compound with a unique mechanism of action that has shown significant promise in preclinical and clinical studies for the treatment of hormone receptor-positive breast cancer, particularly in cases resistant to standard therapies like tamoxifen.[1][2] This document provides detailed application notes and protocols for the use of this compound in animal studies, based on available research. It is intended to guide researchers in designing and executing preclinical efficacy and toxicology studies.
Mechanism of Action
This compound exhibits a dual mechanism of action that distinguishes it from other antiestrogen agents. It functions as a full antagonist of the estrogen receptor-alpha (ERα), the primary driver of proliferation in estrogen-dependent breast cancers.[2] Concurrently, it acts as a partial agonist of the estrogen receptor-beta (ERβ), which is associated with anti-proliferative effects.[2] Furthermore, this compound has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further inhibits estrogen receptor activity.[2] This multifaceted approach contributes to its efficacy in both tamoxifen-sensitive and tamoxifen-resistant cancer models.
Signaling Pathway Diagram
References
Application Notes and Protocols for Tas-108 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Tas-108, a novel steroidal antiestrogen, in cell culture experiments. This compound is a promising therapeutic agent for hormone receptor-positive breast cancer, acting as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ).[1][2] This dual mechanism of action, coupled with its ability to recruit the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), makes it an important compound for cancer research.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate | [1] |
| Molecular Formula | C39H55NO10 | N/A |
| Molecular Weight | 697.9 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | Implied from protocols |
Table 2: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Condition | IC50 (nM) | Reference |
| MCF-7 | ERα+, PR+ | In the presence of 17β-estradiol (E2) | 2.15 | [3] |
| MCF-7 | ERα+, PR+ | In the presence of diarylpropionitrile (DPN) | 12.5 | [3] |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
References
Application Notes and Protocols for the Preclinical Evaluation of Tas-108 in Patient-Derived Xenograft (PDX) Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a high-fidelity preclinical platform for oncology drug development, recapitulating the heterogeneity and molecular diversity of human tumors. Tas-108, a novel selective estrogen receptor modulator (SERM), has demonstrated potential in treating hormone receptor-positive (HR+) breast cancer, particularly in cases resistant to conventional endocrine therapies. This document provides detailed application notes and protocols for the proposed use of this compound in breast cancer PDX models, offering a framework for preclinical efficacy testing and biomarker discovery.
This compound, also known as SR-16234, is a steroidal antiestrogen (B12405530) that functions as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ). This dual mechanism of action suggests its potential to overcome resistance to other endocrine therapies like tamoxifen. By binding to ERα, this compound blocks estrogen-dependent gene transcription, thereby inhibiting the proliferation of ERα-positive breast cancer cells. Its partial agonism of ERβ may contribute to its anti-tumor effects, as ERβ is often associated with anti-proliferative and pro-apoptotic activities. Furthermore, this compound has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further inhibits estrogen receptor activity.
These application notes will detail the mechanism of action of this compound, provide comprehensive protocols for the establishment and utilization of breast cancer PDX models, and outline a proposed experimental design for evaluating the efficacy of this compound in these models.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a multi-faceted modulation of estrogen receptor signaling. Its primary mechanisms include:
-
Full Antagonism of Estrogen Receptor α (ERα): In breast cancer cells dependent on estrogen signaling, the binding of estradiol (B170435) to ERα initiates a cascade of events leading to the transcription of genes that promote cell proliferation and tumor growth. This compound acts as a complete antagonist by binding to ERα and preventing its activation by estrogen, thus inhibiting the transcription of these target genes.
-
Partial Agonism of Estrogen Receptor β (ERβ): The role of ERβ in breast cancer is more complex, but it is generally considered to have anti-proliferative and pro-apoptotic functions that oppose the actions of ERα. This compound partially activates ERβ, which is believed to contribute to its overall anti-cancer activity. This dual activity distinguishes this compound from other SERMs like tamoxifen.
-
Recruitment of Co-repressors: A key aspect of this compound's mechanism is its ability to recruit the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT). Upon binding to the estrogen receptor, this compound induces a conformational change that promotes the recruitment of SMRT, which in turn suppresses the transcriptional activity of the receptor, further contributing to its anti-tumor effects.[1]
Signaling Pathway of this compound
References
Application Notes and Protocols for Measuring Tas-108 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tas-108 is a novel steroidal selective estrogen receptor modulator (SERM) with a unique mechanism of action, positioning it as a promising therapeutic agent for hormone receptor-positive breast cancer, including cases resistant to conventional therapies.[1][2][3] this compound exhibits a distinct profile of activity, acting as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ).[1] A key aspect of its mechanism is the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor to the estrogen receptor complex, which contributes to its potent antitumor effects.[4][5]
Accurate measurement of the binding affinity of this compound to its primary targets, ERα and ERβ, is crucial for understanding its pharmacological profile and for the development of new therapeutics. These application notes provide an overview of the principles and detailed protocols for several key techniques used to quantify the binding affinity of this compound.
Key Binding Targets of this compound
-
Estrogen Receptor Alpha (ERα): Predominantly expressed in the mammary glands and uterus, ERα is a key driver of estrogen-dependent tumor growth. This compound acts as a full antagonist, binding to ERα and blocking its activation by estrogen, thereby inhibiting the proliferation of cancer cells.[4]
-
Estrogen Receptor Beta (ERβ): ERβ is expressed in various tissues, including the central nervous system, bone, and cardiovascular system. This compound exhibits partial agonist activity towards ERβ, which may contribute to some of its beneficial effects.[4]
-
SMRT Co-repressor: this compound facilitates the interaction between the estrogen receptor and the SMRT co-repressor. This recruitment of SMRT enhances the transcriptional repression of estrogen-responsive genes, further contributing to the anti-tumor activity of this compound.[4][5]
Techniques for Measuring Binding Affinity
Several biophysical techniques can be employed to determine the binding affinity of this compound to its target proteins. The choice of method depends on factors such as the required throughput, the nature of the interacting molecules, and the specific information desired (e.g., equilibrium binding constants, kinetic parameters).
-
Competitive Radioligand Binding Assay: This is a classic and highly sensitive method for quantifying the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Surface Plasmon Resonance (SPR): A label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing both kinetic (on- and off-rates) and equilibrium (affinity) data.
-
Fluorescence Polarization (FP): A solution-based, homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening.
-
Co-Immunoprecipitation (Co-IP): A technique used to study protein-protein interactions. In the context of this compound, it can be used to demonstrate the drug-dependent interaction between the estrogen receptor and the SMRT co-repressor.
Data Presentation
The following tables summarize representative quantitative data for the binding affinity of this compound to its target estrogen receptors.
Note: Specific binding affinity values (Kd, Ki, IC50) for this compound are not consistently reported in the publicly available scientific literature. The following data is illustrative and based on the characterization of this compound as a high-affinity ligand. These values should be considered as representative examples for the purpose of these application notes.
Table 1: Illustrative Equilibrium Dissociation Constants (Kd) and IC50 Values for this compound Binding to Estrogen Receptors
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | ERα | Competitive Radioligand Binding | IC50 | 1.5 |
| This compound | ERβ | Competitive Radioligand Binding | IC50 | 5.2 |
| Estradiol | ERα | Competitive Radioligand Binding | IC50 | 0.5 |
| Estradiol | ERβ | Competitive Radioligand Binding | IC50 | 0.8 |
Table 2: Illustrative Kinetic Parameters for this compound Binding to ERα Measured by Surface Plasmon Resonance (SPR)
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | ERα | 2.5 x 10⁵ | 5.0 x 10⁻⁴ | 2.0 |
Experimental Protocols
Competitive Radioligand Binding Assay for ERα and ERβ
This protocol describes a competitive binding assay to determine the IC50 value of this compound for ERα and ERβ using a radiolabeled estrogen, such as [³H]-Estradiol.
Materials:
-
Recombinant human ERα or ERβ protein
-
[³H]-Estradiol (Radioligand)
-
This compound
-
Unlabeled Estradiol (for non-specific binding determination)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Liquid scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled Estradiol in the assay buffer. A typical concentration range for this compound would be from 0.01 nM to 10 µM.
-
Dilute the recombinant ERα or ERβ protein to a final concentration of 1-5 nM in the assay buffer.
-
Dilute [³H]-Estradiol to a final concentration of 0.5-1.0 nM in the assay buffer.[6]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 25 µL of [³H]-Estradiol, and 25 µL of ER protein solution.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled Estradiol (e.g., 10 µM), 25 µL of [³H]-Estradiol, and 25 µL of ER protein solution.
-
Competitive Binding: 50 µL of each concentration of this compound, 25 µL of [³H]-Estradiol, and 25 µL of ER protein solution.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol, by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the competitive radioligand binding assay.
Surface Plasmon Resonance (SPR) Analysis
This protocol outlines the use of SPR to measure the binding kinetics and affinity of this compound to immobilized ERα.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human ERα protein
-
This compound
-
SPR running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the ERα protein (ligand) over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations (analyte) in the running buffer, typically ranging from 0.1 nM to 100 nM.
-
Inject the different concentrations of this compound over the immobilized ERα surface and a reference flow cell (without ERα).
-
Monitor the binding in real-time by recording the change in the SPR signal (response units, RU).
-
After each injection, allow for a dissociation phase where only running buffer flows over the sensor surface.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove any remaining bound this compound before the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ERα flow cell data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Fluorescence Polarization (FP) Assay
This protocol describes a competitive FP assay to measure the binding of this compound to ERα.
Materials:
-
Recombinant human ERα protein
-
Fluorescently labeled estrogen (e.g., Fluormone ES2, a fluorescein-labeled estradiol)
-
This compound
-
Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the ERα protein to a final concentration determined by a prior titration experiment to give an optimal polarization window.
-
Dilute the fluorescently labeled estrogen to a final concentration of 1-2 nM.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the following to each well in triplicate:
-
Maximum Polarization: 10 µL of assay buffer, 5 µL of fluorescent estrogen, and 5 µL of ERα protein solution.
-
Minimum Polarization: 10 µL of assay buffer, 5 µL of fluorescent estrogen, and 5 µL of assay buffer.
-
Competitive Binding: 10 µL of each concentration of this compound, 5 µL of fluorescent estrogen, and 5 µL of ERα protein solution.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Co-Immunoprecipitation (Co-IP) for ER-SMRT Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the ability of this compound to promote the interaction between ERα and the SMRT co-repressor in a cellular context.
Materials:
-
Breast cancer cell line expressing ERα (e.g., MCF-7)
-
This compound
-
Estradiol (E2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-SMRT antibody for western blotting
-
Anti-ERα antibody for western blotting
-
SDS-PAGE and western blotting reagents and equipment
Protocol:
-
Cell Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat the cells with vehicle (DMSO), Estradiol (10 nM), or this compound (100 nM) for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-ERα antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-SMRT and anti-ERα antibodies.
-
Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).
-
-
Data Analysis:
-
Compare the amount of SMRT co-immunoprecipitated with ERα in the different treatment groups. An increased SMRT band in the this compound treated sample compared to the vehicle and E2 treated samples indicates that this compound promotes the ERα-SMRT interaction.
-
Mandatory Visualizations
Caption: this compound mechanism of action on the estrogen receptor signaling pathway.
Caption: Logical relationship of different binding affinity measurement techniques.
References
- 1. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) Following Tas-108 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tas-108 is a novel steroidal antiestrogen (B12405530) compound with a unique mechanism of action that differentiates it from other selective estrogen receptor modulators (SERMs).[1][2] It demonstrates a dual-pronged approach by acting as a full antagonist of Estrogen Receptor α (ERα) and a partial agonist of Estrogen Receptor β (ERβ).[1][3][4][5] In hormone receptor-positive (HR+) breast cancer, ERα signaling is a key driver of tumor growth and proliferation.[1] this compound's complete blockade of ERα-mediated transcription contributes to its potent anti-proliferative effects.[1] Conversely, its partial agonism of ERβ is thought to contribute to its overall antitumor activity, as ERβ is often associated with anti-proliferative and pro-apoptotic effects that oppose the actions of ERα.[1] This distinct dual-action profile suggests that this compound may be effective in treating breast cancers, including those resistant to conventional endocrine therapies.[1][2] Western blot analysis is a critical technique to assess the impact of this compound on the protein expression levels of both ERα and ERβ in cancer cells.
Data Presentation: Quantitative Analysis of ERα and ERβ Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to evaluate the effect of this compound on ERα and ERβ protein levels in a hormone-responsive breast cancer cell line (e.g., MCF-7) after 24 hours of treatment. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin).
| Treatment Group | Concentration | Relative ERα Protein Level (Normalized) | Percent Change from Vehicle | Relative ERβ Protein Level (Normalized) | Percent Change from Vehicle |
| Vehicle Control (0.1% DMSO) | - | 1.00 | 0% | 1.00 | 0% |
| Estradiol (E2) | 10 nM | 1.25 | +25% | 0.80 | -20% |
| This compound | 100 nM | 0.45 | -55% | 1.30 | +30% |
| This compound + E2 | 100 nM + 10 nM | 0.50 | -50% | 1.25 | +25% |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine ERα and ERβ protein levels following treatment with this compound.
1. Cell Culture and Treatment
-
Cell Line: MCF-7 (ERα-positive human breast cancer cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin.
-
Experimental Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Hormone Deprivation: Prior to treatment, replace the culture medium with phenol (B47542) red-free MEM containing 10% charcoal-stripped FBS for 24-48 hours to reduce the influence of endogenous estrogens.
-
Treatment Protocol: Treat cells with the desired concentrations of this compound, Estradiol (E2) as a positive control, and a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).
2. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples into the wells of an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at 100-120V until the dye front reaches the bottom.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ERα (e.g., rabbit anti-ERα) and ERβ (e.g., mouse anti-ERβ) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Chemiluminescence Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the initial antibodies and re-probed with a primary antibody against a loading control protein such as β-actin or GAPDH.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the band intensity of ERα and ERβ to the corresponding loading control band intensity for each sample.
Mandatory Visualizations
Caption: Workflow for Western blot analysis of ERα and ERβ.
Caption: this compound's dual action on ERα and ERβ signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tas-108 Resistance in Breast Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Tas-108 in breast cancer cell models.
Troubleshooting Guide
Issue 1: My breast cancer cell line is showing decreased sensitivity to this compound treatment.
This is a common issue in cancer drug development. Acquired resistance to endocrine therapies like this compound can arise from various molecular alterations.[1]
Initial Troubleshooting Steps:
-
Confirm Cell Line Identity: Authenticate your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess ERα Expression: Verify the continued expression of Estrogen Receptor Alpha (ERα) in your resistant cells via Western blot or qPCR. A significant downregulation or loss of ERα is a primary mechanism of resistance to ER-targeted therapies.[1]
-
Sequence the ESR1 Gene: Mutations in the ligand-binding domain of the ESR1 gene can lead to a constitutively active ERα, rendering it independent of estrogen and resistant to antagonists like this compound.[1]
Issue 2: My this compound resistant cells still express wild-type ERα.
If ERα expression and sequence are normal, resistance is likely mediated by the activation of bypass signaling pathways.
Experimental Workflow to Identify Activated Bypass Pathways:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Perform a broad screen to identify hyperactivated RTKs such as HER2/neu, EGFR, or FGFR.[1]
-
Western Blot Analysis: Probe for key phosphorylated (activated) proteins in major survival pathways, including:
-
PI3K/AKT/mTOR pathway: p-AKT, p-mTOR
-
RAS/MEK/ERK pathway: p-ERK[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound in ER-positive breast cancer cells is multifactorial and can involve:
-
Alterations in the Estrogen Receptor (ER):
-
Activation of Bypass Signaling Pathways:
-
Growth Factor Receptor Pathways (HER2/neu, EGFR, FGFR): These can provide alternative growth signals, bypassing the need for ER signaling.[1]
-
PI3K/AKT/mTOR Pathway: This critical survival pathway is often constitutively activated in resistant cells.[1]
-
RAS/MEK/ERK Pathway: Activation of this pathway can also drive endocrine resistance.[1]
-
-
Cell Cycle Dysregulation:
-
Overexpression of Cyclins and Cyclin-Dependent Kinases (CDKs), such as Cyclin D1 and CDK4/6, can propel the cell cycle forward despite ER antagonism.[1]
-
Q2: How can I experimentally determine if bypass signaling pathways are activated in my this compound resistant cell line?
A systematic approach can pinpoint the active bypass pathways in your resistant cells compared to their sensitive parental counterparts.
Experimental Workflow for Investigating Bypass Signaling Pathways
Caption: Workflow for identifying activated bypass signaling pathways.
Q3: My this compound resistant cells have an ESR1 mutation. What strategies can I use to overcome this resistance?
ESR1 mutations often lead to ligand-independent ERα activity, but these cells can still be dependent on other cellular machinery for proliferation, such as the cell cycle.
Signaling in ESR1-Mutant Breast Cancer and Intervention Points
Caption: Targeting bypass and cell cycle pathways in ESR1-mutant cells.
Experimental Strategies:
-
Combination Therapy with CDK4/6 Inhibitors:
-
Rationale: ESR1 mutant cells often remain dependent on the cell cycle machinery regulated by CDK4/6. Combining this compound with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib) can create a synergistic anti-proliferative effect.[2]
-
Experimental Design: Treat your ESR1-mutant resistant cell line with this compound, a CDK4/6 inhibitor, and the combination of both across a range of concentrations. Assess cell viability after 72-96 hours.
-
-
Targeting Downstream Signaling with PI3K Inhibitors:
-
Rationale: The PI3K pathway is frequently co-activated with ESR1 mutations. Targeting both pathways simultaneously can be an effective strategy.[1]
-
Experimental Design: If your cells also harbor a PIK3CA mutation, a PI3Kα-specific inhibitor like alpelisib would be a logical choice. Use a combination treatment approach, substituting the CDK4/6 inhibitor with a PI3K inhibitor.
-
Q4: How do I generate a this compound resistant breast cancer cell line?
A standard method for developing drug-resistant cell lines is through continuous exposure to escalating drug concentrations. This process mimics the selective pressure that leads to resistance in a clinical setting.
Protocol for Generating a this compound Resistant Cell Line
Caption: Workflow for developing a this compound resistant cell line.
Quantitative Data
The following tables provide hypothetical but representative data on the efficacy of combination therapies in overcoming this compound resistance.
Table 1: Cell Viability (IC50) in this compound Sensitive and Resistant Cells
| Cell Line | Treatment | IC50 (nM) |
| MCF-7 (Parental) | This compound | 10 |
| MCF-7 (this compound Resistant) | This compound | >1000 |
| MCF-7 (this compound Resistant) | Palbociclib | 200 |
| MCF-7 (this compound Resistant) | This compound + Palbociclib (100 nM) | 50 |
| T47D (Parental) | This compound | 15 |
| T47D (this compound Resistant) | This compound | >1000 |
| T47D (this compound Resistant) | Alpelisib | 300 |
| T47D (this compound Resistant) | This compound + Alpelisib (150 nM) | 75 |
Table 2: Tumor Growth Inhibition in a Xenograft Model of this compound Resistant Breast Cancer
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (10 mg/kg) | 15 |
| Palbociclib (50 mg/kg) | 40 |
| This compound (10 mg/kg) + Palbociclib (50 mg/kg) | 85 |
| Alpelisib (25 mg/kg) | 35 |
| This compound (10 mg/kg) + Alpelisib (25 mg/kg) | 78 |
Detailed Experimental Protocols
1. Western Blot for ERα and Phosphorylated Signaling Proteins
-
Objective: To assess the expression levels of total and phosphorylated proteins in key signaling pathways.
-
Protocol:
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., ERα, p-AKT, total AKT, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
2. Cell Viability Assay (MTT or CellTiter-Glo)
-
Objective: To determine the IC50 of this compound alone or in combination with other inhibitors.
-
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a second inhibitor (e.g., palbociclib or alpelisib), or the combination of both. Include a vehicle control.
-
Incubation: Incubate for 72-96 hours.
-
Viability Assessment: Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values using non-linear regression.
-
3. Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Objective: To screen for the activation of multiple RTKs simultaneously.
-
Protocol:
-
Cell Lysis: Lyse sensitive and resistant cells using the lysis buffer provided in the kit.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Array Incubation: Incubate equal amounts of protein from each cell line with the antibody-coated membranes.
-
Detection: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.
-
Visualization: Visualize signals using chemiluminescence and quantify the spot intensities.
-
Comparison: Compare the phosphorylation status of various RTKs between the sensitive and resistant cell lines.
-
References
Technical Support Center: Troubleshooting Tas-108 Solubility for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Tas-108 in their in vitro studies. This compound is a novel steroidal antiestrogen (B12405530), and like many hydrophobic small molecules, can present solubility challenges in aqueous cell culture media.[1][2] This guide provides detailed troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these issues and ensure reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical for in vitro assays?
This compound is a synthetic, steroidal antiestrogen compound with potential antitumor activity.[3][4] It functions as a full antagonist of the estrogen receptor-alpha (ERα) and a partial agonist of the estrogen receptor-beta (ERβ).[1][5] For in vitro experiments to produce accurate and meaningful data, this compound must be fully dissolved in the cell culture medium. Poor solubility can lead to the formation of precipitates, resulting in inaccurate dosing, cellular stress, and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For many poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. It is essential to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lead to precipitation of the compound upon storage, especially at low temperatures.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound's solubility dramatically decreases when it is transferred from a high-concentration organic solvent stock to a predominantly aqueous environment. To prevent this, several strategies can be employed, which are detailed in the troubleshooting section below.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
To minimize solvent-induced cytotoxicity and off-target effects, the final concentration of DMSO in your cell culture should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment.
Q5: My this compound solution is clear at the beginning of my experiment but appears to have precipitated after incubation. What could be the cause?
Precipitation over time can be due to several factors, including temperature fluctuations, pH shifts in the culture medium due to cellular metabolism, or interactions with components in the medium or serum. Using a buffered medium like HEPES can help maintain a stable pH.
Troubleshooting Guide for this compound Solubility
This section provides a step-by-step guide to address common solubility issues with this compound in vitro.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, consider the following troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue 2: Precipitation Over Time in Culture
If your media containing this compound appears clear initially but forms a precipitate after several hours or days in the incubator, the following factors may be at play.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can decrease the solubility of the compound. Pre-warm the media to 37°C before adding this compound and minimize the time culture vessels are outside the incubator. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of pH-sensitive compounds. Use a medium containing a buffer such as HEPES to maintain a stable pH and ensure the CO2 level in the incubator is appropriate for your medium's buffering system. |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or proteins in the serum, leading to the formation of insoluble complexes. If possible, test the solubility of this compound in different basal media formulations. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Vortexing: While vigorously vortexing the medium, add the this compound DMSO stock solution drop-wise and slowly. This rapid mixing helps to disperse the compound quickly.
-
Final Concentration: Ensure the final concentration of DMSO is below the cytotoxic level for your cell line (typically ≤ 0.5%).
This compound Signaling Pathway
The primary mechanism of action of this compound involves its differential modulation of the two estrogen receptor isoforms, ERα and ERβ.[5]
Caption: Mechanism of action of this compound on estrogen receptors.
This guide provides a comprehensive starting point for addressing solubility issues with this compound. By systematically applying these troubleshooting strategies, researchers can improve the reliability and reproducibility of their in vitro experiments.
References
Technical Support Center: Investigating Off-Target Effects of Tas-108
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing potential off-target effects of Tas-108.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
This compound is a novel steroidal antiestrogen (B12405530). Its primary mechanism involves high-affinity binding to estrogen receptors (ER).[1] It functions as a full antagonist of Estrogen Receptor Alpha (ERα), blocking the binding of estradiol (B170435) and inhibiting the transcription of estrogen-dependent genes.[2][3] In contrast, it acts as a partial agonist on Estrogen Receptor Beta (ERβ), which is associated with anti-proliferative effects.[2][3] This dual activity distinguishes it from other selective estrogen receptor modulators (SERMs) like tamoxifen (B1202).[1] Additionally, this compound has been shown to activate the co-repressor SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptor), which further suppresses the transcriptional activity of estrogen receptors.[4]
Q2: Why is it important to investigate off-target effects for a seemingly selective molecule like this compound?
While this compound was designed for selectivity, virtually all small molecules have the potential to bind to unintended proteins ("off-targets"). Investigating these interactions is critical for several reasons:
-
Understanding Unexpected Phenotypes: Off-target binding can explain unanticipated experimental results or clinical side effects that are not mediated by ERα or ERβ. For example, clinical trials have reported side effects such as hot flashes, headache, nausea, and a rare case of grade 3 hyperglycemia, which may or may not be fully explained by its on-target activity.[1][5]
-
Mechanism of Action Deconvolution: A complete understanding of a drug's biological effects requires knowledge of all its interacting partners. An off-target effect could contribute to the therapeutic efficacy of this compound, a phenomenon known as polypharmacology.
-
Predicting and Mitigating Toxicity: Identifying off-target interactions early can help predict potential toxicities and guide the design of safer next-generation compounds.
-
Repurposing Opportunities: An off-target interaction could represent a new therapeutic opportunity for this compound in a different disease context. Studies on other SERMs, like tamoxifen and fulvestrant, have shown they can induce immunogenic modulation in both ER-positive and ER-negative breast cancer cells, suggesting an off-target mechanism that could be therapeutically exploited.[6]
Q3: What are the general strategies for identifying off-target effects of a small molecule inhibitor?
Several complementary strategies can be employed to identify off-target interactions:
-
Broad Kinase Profiling: These screens test the ability of a compound to inhibit the activity of a large panel of recombinant kinases. This is a common starting point as kinases are a frequent source of off-target effects for many drugs.[7]
-
Chemical Proteomics: This approach uses a modified version of the drug (e.g., biotin-labeled) as a "bait" to capture its binding partners from a cell lysate or living cells. The captured proteins are then identified by mass spectrometry.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. The principle is that a drug binding to its target protein stabilizes it against heat-induced denaturation. This can be monitored by quantifying the amount of soluble protein remaining after heating.[10]
-
Phenotypic Screening: This involves testing the compound in various cell-based assays that measure different biological processes (e.g., cell proliferation, apoptosis, signaling pathway activation) in cells that may or may not express the primary target. Unexpected activity in ER-negative cells, for instance, would point to an off-target effect.
Troubleshooting Guides
Issue 1: High Background or False Positives in a Kinase Profiling Assay
You are performing a kinase assay to screen for off-target inhibition by this compound and observe either a high background signal or what appears to be non-specific inhibition across many kinases.
| Possible Cause | Troubleshooting Action | Rationale |
| Compound Interference | Run a "No Enzyme" control containing all assay components (buffer, ATP, substrate, detection reagents) and this compound. | To determine if this compound is intrinsically fluorescent, quenches the detection signal, or inhibits the detection enzyme (e.g., luciferase).[11] |
| Compound Aggregation | Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer and re-test. | Small molecules can form aggregates at higher concentrations, which can non-specifically sequester and denature proteins, leading to false-positive inhibition signals.[11] |
| High ATP Concentration | If characterizing ATP-competitive inhibition, perform the assay at an ATP concentration close to the Km for each kinase. | Using an ATP concentration significantly above the Km can mask the effect of competitive inhibitors, making them appear less potent or leading to misleading results.[11] |
| Reagent Impurity | Use high-purity reagents (ATP, substrates, buffers) and ensure proper storage to prevent degradation. | Impurities in assay components can interfere with reaction kinetics and detection, leading to inconsistent results.[12] |
Issue 2: High Number of "Hits" in a Chemical Proteomics Experiment
You have performed an affinity-based pulldown using a biotinylated this compound probe and the mass spectrometry results show a large number of identified proteins, making it difficult to distinguish true interactors from background.
| Possible Cause | Troubleshooting Action | Rationale |
| Non-specific Binding to Affinity Resin | Perform a control pulldown using beads that have been blocked but have no "bait" molecule attached. Subtract proteins identified in this control from your experimental results. | This identifies proteins that inherently bind to the affinity matrix (e.g., streptavidin beads) and are not specific interactors of your probe. |
| Hydrophobic Interactions | Increase the stringency of your wash buffers by adding a low concentration of a mild non-ionic detergent (e.g., 0.1% Tween-20 or NP-40). | This helps to disrupt weak, non-specific hydrophobic interactions between proteins and your probe or the solid support. |
| Contamination during Sample Prep | Use dedicated, polymer-free labware. Wear appropriate personal protective equipment (e.g., non-wool clothing, gloves) to minimize keratin (B1170402) contamination. | Common contaminants like keratins from skin and hair, or polymers like PEG from various lab consumables, can obscure true results.[13] |
| Indirect Interactions | Use a "Competition" control where the pulldown is performed in the presence of an excess of free, unlabeled this compound. | True binding partners will be outcompeted by the free drug and will show a reduced signal in the competition sample. This is a crucial step to validate specific interactions. |
Quantitative Data Summary for this compound
While specific quantitative data for off-target interactions of this compound is not publicly available, the following table summarizes key on-target and clinical parameters. Researchers should use this as a reference and can populate a similar table with their own findings from off-target screening experiments.
| Parameter | Value / Observation | Source |
| Primary Target (On-Target) | Estrogen Receptor Alpha (ERα) & Beta (ERβ) | [2][3] |
| Mechanism on ERα | Full Antagonist | [2] |
| Mechanism on ERβ | Partial Agonist | [2] |
| Binding Affinity | Strong binding affinity to the estrogen receptor | [1] |
| Recommended Phase II Dose | 40 mg daily | [5] |
| Reported Clinical Adverse Events | Hot flashes, headache, nausea, vomiting (mild) | [1] |
| Reported Serious Adverse Event | Grade 3 hyperglycemia (one case reported) | [5] |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases.
Objective: To identify potential off-target kinase inhibition by this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercial service or in-house recombinant kinases)
-
Kinase-specific substrates
-
Kinase assay buffer
-
ATP solution
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Appropriate multi-well plates (e.g., 384-well)
-
Plate reader capable of luminescence or fluorescence detection
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. A typical screening concentration is 1 µM or 10 µM. Include a vehicle control (DMSO in buffer).
-
Assay Plate Setup:
-
Positive Control: Add vehicle control.
-
Inhibitor Wells: Add the this compound serial dilutions.
-
Negative Control: Add a known inhibitor for each respective kinase to validate assay performance.
-
Blank: Add buffer only to measure background signal.
-
-
Kinase Reaction:
-
Add the kinase and its specific substrate peptide to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature (e.g., 30°C) for 10-15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding ATP to all wells. Use an ATP concentration close to the Km for each kinase.
-
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time within the linear range of the reaction (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the first detection reagent (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP. Incubate as recommended by the manufacturer.
-
Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP back to ATP and initiate a luciferase reaction.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration of this compound relative to the positive (100% activity) and negative (0% activity) controls. Hits are typically defined as kinases showing >50% inhibition. Follow up on any hits with IC50 determination.
Protocol 2: Affinity-Based Chemical Proteomics
This protocol describes a general workflow for identifying protein targets of this compound from cell lysates using an affinity probe.
Objective: To identify direct binding partners of this compound in the proteome.
Materials:
-
Biotinylated this compound probe (requires custom synthesis)
-
Control "bait" molecule (e.g., biotin (B1667282) alone)
-
Breast cancer cell line (e.g., MCF-7 for ER-positive, MDA-MB-231 for ER-negative)
-
Cell lysis buffer (non-denaturing, e.g., containing NP-40 or CHAPS)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer (e.g., containing SDS)
-
Reagents for SDS-PAGE and in-gel tryptic digestion
-
Mass spectrometer for protein identification
Methodology:
-
Cell Culture and Lysis: Culture cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Affinity Pulldown:
-
Incubate a defined amount of total protein (e.g., 1-5 mg) with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.
-
Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of free, non-biotinylated this compound for 1 hour before adding the biotinylated probe.
-
Negative Control: Incubate a separate aliquot of lysate with biotin alone.
-
-
Capture: Add pre-washed streptavidin magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer and then with wash buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the entire lane, perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis: Identify the proteins in each sample using a database search algorithm. True potential off-targets are proteins that are present in the biotin-Tas-108 pulldown but are absent or significantly reduced in the negative control and competition control samples.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General experimental workflow for off-target identification.
Caption: Troubleshooting decision tree for a high background signal.
References
- 1. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target profiling of an antimetastatic RAPTA agent by chemical proteomics: relevance to the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Tas-108 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of Tas-108 for various cell-based assays. This compound is a novel selective estrogen receptor modulator (SERM) with a dual mechanism of action, acting as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ)[1][2]. This unique profile makes it a compound of interest in breast cancer research, particularly in models resistant to traditional therapies[1][2].
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line and assay. A common starting point is a serial dilution from 0.01 nM to 10 µM[2]. Based on published data, the half-maximal inhibitory concentration (IC50) for this compound in ERα-positive breast cancer cell lines like MCF-7 is in the low nanomolar range. Specifically, in the presence of 17β-estradiol (E2), the IC50 is approximately 2.15 nM, and in the presence of the ERβ agonist DPN, it is around 12.5 nM[1].
Q2: What is the best solvent to dissolve this compound and how should I prepare a stock solution?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final DMSO concentration in your cell culture medium is consistent across all experimental conditions and remains at a non-toxic level, generally below 0.1% to 0.5%.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: I am observing unexpected agonist (stimulatory) effects at certain concentrations of this compound. Why is this happening?
A4: This is a known characteristic of some SERMs, which can exhibit partial agonist activity depending on the cellular context, specifically the expression levels of ERα and ERβ and the presence of co-regulatory proteins. This compound is a partial agonist for ERβ, which can lead to the activation of certain signaling pathways. If your cell line has a high level of ERβ, you may observe some agonistic effects. It is also possible that at very high concentrations, off-target effects could contribute to unexpected cellular responses.
Q5: My results with this compound are not consistent. What are the common causes of variability?
A5: Inconsistent results can arise from several factors, including:
-
Cell passage number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change over time in culture.
-
Cell density: Ensure uniform cell seeding density across all wells, as this can influence the response to treatment.
-
Compound stability: Avoid repeated freeze-thaw cycles of your this compound stock solution. Prepare fresh dilutions from a stable stock for each experiment.
-
Media components: Phenol (B47542) red in some culture media has weak estrogenic activity and can interfere with assays involving estrogen receptors. Consider using phenol red-free media for your experiments.
Troubleshooting Guides
Table 1: Common Problems and Solutions in this compound Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Potency (High IC50 Value) | 1. Degraded this compound stock solution.2. High cell seeding density.3. Presence of estrogenic compounds in the serum or media (e.g., phenol red). | 1. Prepare a fresh stock solution of this compound. Aliquot and store properly.2. Optimize cell seeding density. A lower density may increase sensitivity.3. Use charcoal-stripped fetal bovine serum (FBS) and phenol red-free media to eliminate confounding estrogenic effects. |
| High Cytotoxicity at Low Concentrations | 1. Off-target effects.2. Cell line is highly sensitive.3. Error in dilution calculation. | 1. Lower the concentration range in your dose-response curve.2. Perform a time-course experiment to assess cytotoxicity at earlier time points.3. Double-check all calculations for stock and working solutions. |
| Precipitation of this compound in Culture Media | 1. The concentration of this compound exceeds its solubility in the media.2. High final DMSO concentration. | 1. Ensure the final concentration of this compound is within its solubility limit in your culture medium. Prepare fresh dilutions if needed.2. Keep the final DMSO concentration below 0.5%. If higher concentrations of this compound are needed, consider alternative solubilization methods, though these should be carefully validated for toxicity. |
| Unexpected Agonist Effects (Increased Cell Proliferation) | 1. Partial agonist activity of this compound on ERβ.2. Off-target effects at high concentrations. | 1. Characterize the ERα and ERβ expression levels in your cell line. Consider using an ERβ-specific antagonist as a control.2. Focus on a lower, more specific concentration range for your experiments. |
| High Background Signal in Reporter Assays | 1. "Leaky" reporter construct.2. Autofluorescence of this compound. | 1. Use a non-transfected or mock-transfected control to determine the baseline signal.2. Run a control with this compound in the absence of cells to check for autofluorescence at the detection wavelength. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7, T47D, MDA-MB-231)
-
Complete growth medium (consider phenol red-free medium with charcoal-stripped FBS)
-
This compound
-
DMSO (cell culture grade)
-
17β-Estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from 0.01 nM to 10 µM.
-
If studying the antagonistic effects, co-treat with a final concentration of 1 nM E2.
-
Include the following controls:
-
Vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Positive control for ERα antagonism (e.g., Fulvestrant).
-
Untreated control (cells in medium only).
-
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (with or without E2) or controls.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Table 2: Recommended this compound Concentration Ranges for Different Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status (ERα/ERβ) | Typical IC50 Range (nM) | Recommended Starting Concentration Range | Notes |
| MCF-7 | ERα+/ERβ+ | 1 - 20[1] | 0.01 nM - 1 µM | Highly sensitive to anti-estrogens. |
| T47D | ERα+/ERβ+ | 1 - 50 | 0.01 nM - 1 µM | Another ER-positive cell line, may show slightly different sensitivity compared to MCF-7. |
| MDA-MB-231 | ERα-/ERβ+ | >1000 | 10 nM - 10 µM | ERα-negative, generally resistant to ERα antagonists. May show effects due to ERβ agonism or off-target effects at higher concentrations. |
Visualizations
This compound Signaling Pathway
Caption: A diagram illustrating the dual mechanism of action of this compound on ERα and ERβ.
Experimental Workflow for Optimizing this compound Concentration
Caption: A flowchart outlining the key steps for optimizing this compound concentration in a cell-based assay.
Troubleshooting Logic for Unexpected this compound Results
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected results with this compound.
References
Technical Support Center: Assessing the Stability of Tas-108 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on evaluating the stability of Tas-108 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many small molecules, can be influenced by a variety of factors. Key considerations include:
-
pH: this compound may be susceptible to acid or base-catalyzed hydrolysis. The pH of the solution is a critical factor, as extremes in pH can lead to the degradation of the compound.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation. For this reason, it is crucial to establish appropriate storage and handling temperatures.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is important to protect this compound solutions from light, especially during long-term storage and experiments.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule.
-
Solvent Composition: The type of solvent and the presence of co-solvents can impact the solubility and stability of this compound.
Q2: What is a suitable analytical method for assessing this compound stability?
A2: High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for assessing the stability of small molecules like this compound.[1] An HPLC-based stability-indicating method can separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.[1][2] Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for identifying unknown degradation products.[3]
Q3: How can I perform a preliminary assessment of this compound stability in a new buffer system?
A3: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired buffer. This solution should be divided into aliquots and incubated under various relevant conditions (e.g., 4°C, room temperature, 37°C). Samples should be analyzed by HPLC at different time points (e.g., 0, 2, 4, 8, and 24 hours) to monitor for any decrease in the peak area of this compound and the appearance of new peaks that could indicate degradation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the assessment of this compound stability.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound concentration over time in aqueous buffer. | Hydrolysis: The compound may be undergoing hydrolysis, especially if the buffer has a high or low pH. | - Assess stability across a range of pH values to identify the optimal pH for stability.- If possible, adjust the buffer pH to a more neutral range. |
| Oxidation: The compound may be sensitive to oxidation. | - Prepare solutions using degassed buffers.- Consider adding antioxidants to the solution.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Adsorption: this compound may be adsorbing to the surface of the storage container (e.g., plastic tubes). | - Use low-binding microcentrifuge tubes or glass vials.- Include a small percentage of a non-ionic surfactant (e.g., Tween-20) in the buffer to reduce adsorption. | |
| Appearance of new peaks in the HPLC chromatogram. | Degradation: this compound is degrading into one or more new chemical entities. | - Characterize the degradation products using LC-MS to understand the degradation pathway.[3]- Based on the identity of the degradants, modify the storage or experimental conditions to mitigate the specific degradation mechanism (e.g., protect from light if a photodiode is identified). |
| Precipitation of the compound from the solution. | Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent or buffer. | - Determine the solubility of this compound in the specific solution.- Consider the use of co-solvents (e.g., DMSO, ethanol) to improve solubility, but first, confirm the stability of this compound in the presence of these co-solvents. |
| Inconsistent results between stability experiments. | Inconsistent Solution Preparation or Storage: Variations in the preparation of stock solutions or inconsistent storage conditions can lead to variable results. | - Standardize the protocol for solution preparation and ensure it is followed precisely for each experiment.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines, including temperature and light protection.[5] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in an Aqueous Buffer
Objective: To perform a rapid assessment of this compound stability in a specific aqueous buffer at different temperatures.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 37°C
-
Low-binding microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µM.
-
Aliquot and Incubate: Aliquot the working solution into multiple low-binding microcentrifuge tubes. Place the tubes in incubators at 4°C, 25°C, and 37°C.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from each temperature condition.
-
Sample Analysis: Immediately analyze the samples by HPLC. The time 0 sample will serve as the reference.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample by comparing the peak areas. A significant decrease in the peak area of this compound or the appearance of new peaks indicates instability.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp
-
HPLC-MS system
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm).
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C).
-
-
Sample Analysis: At various time points, take aliquots from each stress condition, neutralize if necessary, and analyze by HPLC-MS to identify and characterize any degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound in PBS (pH 7.4) at Different Temperatures
| Time (Hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 96.8 | 90.1 |
| 8 | 99.2 | 93.2 | 82.5 |
| 24 | 98.1 | 85.4 | 65.7 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Signaling Pathway of this compound
This compound is a selective estrogen receptor modulator.[6] It acts as an antagonist for Estrogen Receptor Alpha (ERα) and a partial agonist for Estrogen Receptor Beta (ERβ).[6] This dual activity is believed to contribute to its antitumor effects while potentially having positive effects on other tissues.[6]
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the general steps for assessing the stability of this compound in solution.
Caption: General workflow for assessing this compound stability.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting common stability issues.
Caption: A decision tree for troubleshooting this compound stability.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C39H55NO10 | CID 9874874 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tas-108 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-108 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel steroidal antiestrogen (B12405530) compound. Its primary mechanism of action involves acting as a full antagonist of the estrogen receptor alpha (ERα) and a partial agonist of the estrogen receptor beta (ERβ).[1] This dual activity allows it to be effective in hormone receptor-positive breast cancer, including models resistant to tamoxifen.[1] Additionally, this compound can activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further inhibits estrogen receptor activity.
Q2: What are the reported side effects of this compound in clinical trials?
In Phase I and II clinical trials, this compound has been generally well-tolerated. The most commonly reported adverse effects in humans include hot flashes, headache, nausea, and vomiting.[2] These are typically mild to moderate in severity. Researchers should monitor for analogous symptoms in animal models, such as changes in body temperature, signs of discomfort, or reduced food and water intake.
Q3: What dosages of this compound have been used in clinical studies?
Phase II clinical trials in patients with advanced or metastatic breast cancer have evaluated daily oral doses of 40 mg, 80 mg, and 120 mg.[3] The 40 mg and 80 mg daily doses demonstrated clinical activity with a favorable safety profile.[3] Dose-ranging studies in animal models are recommended to determine the optimal therapeutic window for specific cancer models.
Troubleshooting Guide for In Vivo Experiments
Compound Formulation and Administration
Issue: Difficulty dissolving this compound for in vivo administration.
-
Possible Cause: this compound is a steroidal compound and may have limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Vehicle Selection: For oral gavage, consider formulating this compound in a vehicle such as a solution of 0.5% methylcellulose (B11928114) or carboxymethylcellulose in sterile water. For subcutaneous or intraperitoneal injection, a solution containing a small percentage of DMSO or ethanol (B145695) in a carrier oil (e.g., corn oil, sesame oil) may be necessary. Always perform a small-scale solubility test before preparing the bulk formulation.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
pH Adjustment: While less common for oral formulations, slight adjustments in the pH of the vehicle might improve solubility for some routes of administration. However, this should be done with caution to avoid altering the compound's stability or causing irritation at the injection site.
-
Issue: Animal distress or irritation after injection.
-
Possible Cause: The vehicle or the concentration of the solubilizing agent (e.g., DMSO) may be causing local tissue irritation.
-
Troubleshooting Steps:
-
Minimize Co-solvents: Reduce the percentage of DMSO or ethanol in the formulation to the lowest effective concentration.
-
Alternative Vehicles: Explore other biocompatible oils or commercially available formulation vehicles designed for preclinical research.
-
Route of Administration: If irritation persists, consider switching to an alternative route of administration, such as oral gavage if not already in use.
-
Efficacy and Tumor Model Selection
Issue: Lack of tumor growth inhibition in a xenograft model.
-
Possible Cause: The chosen cancer cell line may not be sensitive to this compound, or the tumor model may not be appropriate.
-
Troubleshooting Steps:
-
Confirm ER Expression: Ensure that the selected cell line for the xenograft model expresses estrogen receptors (ERα and/or ERβ). This compound's primary mechanism is dependent on these receptors.
-
Consider Tamoxifen-Resistant Models: this compound has shown promise in tamoxifen-resistant models.[1] If using a standard ER-positive cell line, consider developing a tamoxifen-resistant subline for your experiments to better evaluate the unique properties of this compound.
-
Dose Optimization: The dose of this compound may be insufficient. Conduct a dose-response study to determine the optimal therapeutic dose for your specific model.
-
Treatment Schedule: The frequency and duration of treatment may need to be adjusted.
-
Issue: High variability in tumor growth within treatment groups.
-
Possible Cause: Inconsistent tumor cell implantation, variability in animal health, or inconsistent drug administration.
-
Troubleshooting Steps:
-
Standardize Tumor Implantation: Ensure that the same number of viable cells is injected into the same anatomical location for each animal.
-
Animal Health Monitoring: Closely monitor the health and weight of the animals. Any animal showing signs of illness unrelated to the tumor or treatment should be noted and potentially excluded from the final analysis.
-
Consistent Dosing: Ensure accurate and consistent administration of the this compound formulation at the same time each day.
-
Data Presentation
Table 1: Summary of this compound Clinical Trial Dosage and Efficacy
| Phase | Dosage | Patient Population | Clinical Benefit Rate (CBR) | Median Time to Progression |
| Phase II | 40 mg/day | Postmenopausal, advanced/metastatic breast cancer | 21.7% | 15.0 weeks |
| Phase II | 80 mg/day | Postmenopausal, advanced/metastatic breast cancer | 20.0% | 15.9 weeks |
| Phase II | 120 mg/day | Postmenopausal, advanced/metastatic breast cancer | Not met criterion | - |
Data summarized from a randomized, double-blind phase 2 trial.[3]
Experimental Protocols
Key Experiment: Murine Xenograft Model for Antitumor Activity
-
Cell Culture: Culture an appropriate ER-positive human breast cancer cell line (e.g., MCF-7) under standard conditions.
-
Animal Model: Use female immunodeficient mice (e.g., nude or SCID), 6-8 weeks of age.
-
Tumor Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., Matrigel-supplemented PBS) at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare this compound formulation and vehicle control.
-
Administer this compound or vehicle daily via the chosen route (e.g., oral gavage).
-
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Monitor animal weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for a xenograft study.
Caption: Troubleshooting decision tree for common in vivo issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results from Tas-108 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tas-108. The information is designed to help interpret unexpected results and address common issues encountered during experimentation.
Troubleshooting Guides
This section provides guidance for specific unexpected experimental outcomes.
Scenario 1: Unexpected Partial Agonist Activity on Estrogen Receptor Alpha (ERα)
Question: My in-vitro assay shows that this compound is exhibiting partial agonist activity on ERα in my specific breast cancer cell line, contrary to its expected full antagonist effect. What could be the reason for this?
Possible Causes and Troubleshooting Steps:
-
Cell Line Specificity: The differential expression of co-regulators (co-activators and co-repressors) in your specific cell line could modulate the activity of this compound.
-
Recommendation: Perform qPCR or Western blot to analyze the expression levels of key co-regulators such as SRC-1, SRC-2, SRC-3 (co-activators) and NCoR, SMRT (co-repressors). Compare these levels to cell lines where this compound shows full antagonism.
-
-
Experimental Conditions: Assay conditions can influence drug activity.
-
Recommendation:
-
Verify the concentration of this compound used. Run a dose-response curve to confirm the activity profile.
-
Ensure the purity of the this compound compound.
-
Check the formulation of the vehicle control to rule out any confounding effects.
-
-
-
Receptor Mutation: The ERα in your cell line may harbor a mutation that alters its conformation upon this compound binding, leading to a partial agonist response.
-
Recommendation: Sequence the ERα gene (ESR1) in your cell line to check for known or novel mutations.
-
Scenario 2: Lack of Efficacy in a Tamoxifen-Resistant Breast Cancer Model
Question: I am not observing the expected anti-tumor activity of this compound in my tamoxifen-resistant xenograft model. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Mechanism of Resistance: The mechanism of tamoxifen (B1202) resistance in your model may not be solely ERα-dependent.
-
Recommendation: Investigate alternative signaling pathways that may be driving resistance, such as upregulation of growth factor receptor pathways (e.g., EGFR, HER2) or alterations in cell cycle components.
-
-
Pharmacokinetics in the Model: The bioavailability or metabolism of this compound in your specific animal model might be suboptimal.
-
Recommendation: Conduct pharmacokinetic studies to measure the plasma and tumor concentrations of this compound and its metabolites.
-
-
ERβ Expression: The anti-proliferative effects of this compound are partially mediated by its partial agonist activity on ERβ.[1]
-
Recommendation: Assess the expression level of ERβ in your tumor model. Low or absent ERβ expression could diminish the efficacy of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel steroidal antiestrogen (B12405530) that functions as a full antagonist of estrogen receptor-alpha (ERα) and a partial agonist of estrogen receptor-beta (ERβ).[1][2] This dual activity distinguishes it from other selective estrogen receptor modulators (SERMs) like tamoxifen.[1] Additionally, this compound has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which contributes to its anti-tumor effects.[1][2][3]
Q2: What are the known side effects of this compound from clinical trials?
A2: In Phase I and II clinical trials, this compound was generally well-tolerated.[4][5][6] The most common adverse effects reported were mild to moderate and included hot flashes, headache, nausea, and vomiting.[4][5][6]
Q3: Can this compound be effective in cancers that have developed resistance to other endocrine therapies?
A3: Yes, preclinical studies have demonstrated that this compound has anti-tumor activity against tamoxifen-resistant breast cancer cell lines.[4][5] Its unique mechanism of action, including the recruitment of the SMRT co-repressor, is thought to contribute to its ability to overcome resistance to other anti-estrogens.[1][3]
Q4: What were the outcomes of the Phase II clinical trial for this compound?
A4: A randomized, double-blind Phase II trial evaluated daily doses of 40 mg, 80 mg, and 120 mg in postmenopausal patients with advanced or metastatic breast cancer.[7] The 40 mg and 80 mg dose groups demonstrated clinical activity with an encouraging duration of benefit.[7] The 120 mg dose was discontinued (B1498344) early as it did not meet the predefined efficacy criterion.[7] Based on its superior safety profile, the 40 mg daily dose was recommended for further development.[7]
Data Presentation
Table 1: Summary of this compound Phase I Clinical Trial Data
| Parameter | Finding | Reference |
| Doses Studied | 40 mg/day to 160 mg/day | [4][5][6] |
| Maximum Tolerated Dose | Not reached | [4][5][6] |
| Common Adverse Events | Hot flashes, headache, nausea, vomiting (mostly Grade 1-2) | [4][5][6] |
| Pharmacokinetics | Linear | [4][6] |
| Evidence of Antitumor Activity | Stable disease observed in several patients | [4][5] |
Table 2: Efficacy Results from Phase II Clinical Trial of this compound
| Dose Group | Clinical Benefit (CB) Events | Number of Patients | CB Rate | Median Time to Progression |
| 40 mg | 13 | 60 | 21.7% | 15.0 weeks |
| 80 mg | 12 | 60 | 20.0% | 15.9 weeks |
| 120 mg | - | - | Failed to meet criterion | - |
| Data from a randomized double-blind phase 2 trial in patients with advanced or metastatic postmenopausal breast cancer.[7] |
Experimental Protocols
Luciferase Reporter Assay to Determine ERα Agonist/Antagonist Activity
-
Cell Culture: Plate hormone-responsive breast cancer cells (e.g., MCF-7) in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours to reduce the influence of endogenous estrogens.
-
Transfection: Co-transfect the cells with an estrogen response element (ERE)-driven luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control for transfection efficiency).
-
Treatment: Treat the transfected cells with varying concentrations of this compound, estradiol (B170435) (positive control), and a vehicle control. To assess antagonist activity, co-treat cells with estradiol and varying concentrations of this compound.
-
Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.[1] Express agonist activity as fold induction relative to the vehicle control and antagonist activity as the percentage inhibition of estradiol-induced activity.[1]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound, illustrating its effects on ERα, ERβ, and SMRT.
Caption: Logical workflow for troubleshooting unexpected partial agonist activity of this compound on ERα.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Site is undergoing maintenance [innovations-report.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tas-108 Preclinical Development
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with Tas-108 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a novel, orally administered steroidal antiestrogen (B12405530) agent.[1] Its primary mechanism of action involves the differential modulation of the two estrogen receptor (ER) isoforms. It acts as a full antagonist of ERα, inhibiting the transcriptional activity that promotes cell proliferation in hormone receptor-positive cancers.[2] In contrast, it exhibits partial agonist activity on ERβ, which is often associated with anti-proliferative effects.[1][2] This dual activity distinguishes it from other selective estrogen receptor modulators (SERMs).[2] Furthermore, this compound has been shown to recruit the SMRT co-repressor, which further suppresses tumor growth.[2]
Q2: What are the reported toxicities of this compound in animal models?
Preclinical studies in animal models have indicated that this compound is generally well-tolerated, with no serious toxicities observed.[3][4] The most commonly noted adverse effects at high doses are decreased body weight and reduced food consumption.[3] Importantly, unlike some other antiestrogen agents, this compound has been shown to have a low uterotrophic effect, meaning it does not significantly stimulate the growth of the uterus.[1][5]
Q3: Are there specific strategies to minimize this compound toxicity?
Given the favorable safety profile of this compound in animal studies, specific and extensive toxicity mitigation strategies are not well-documented. The observed side effects are generally mild and dose-dependent. Therefore, the primary strategy to minimize adverse effects is careful dose selection and diligent monitoring of the animals. Standard supportive care and adherence to best practices in animal research are typically sufficient.
Q4: What parameters should be monitored during in-life studies with this compound?
Routine monitoring should include daily observation of clinical signs, weekly measurement of body weight and food consumption, and regular assessment of general animal welfare. Given the mild, dose-dependent effects on body weight and food intake, these parameters are particularly important to track.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | High dose of this compound | - Verify the correct dose was administered.- Consider a dose reduction in future cohorts.- Provide nutritional support as per veterinary guidance. |
| Decreased Food Consumption | Pharmacological effect of high-dose this compound | - Monitor food intake daily.- Ensure easy access to palatable food.- If persistent, consult with the attending veterinarian about potential supportive care. |
| Lethargy or Dehydration | Reduced food and water intake | - Assess hydration status.- Provide supplemental hydration (e.g., subcutaneous fluids) if necessary, as directed by a veterinarian.- Ensure fresh water is readily available. |
Data on Preclinical Toxicity of this compound
| Animal Model | Dose | Observed Toxicities | Reference |
| Rats | High Doses | Decreased body weight, decreased food consumption. | [3] |
| Rats | 1 to 3 mg/kg/day | Strongly inhibited tumor growth without any toxic manifestation. | [1][5] |
| Dogs | Not specified | No serious toxicity observed. | [3] |
Experimental Protocols
General Toxicity Assessment of this compound in Rodent Models
This protocol outlines a general approach for assessing the toxicity of this compound in a rodent model, such as rats or mice.
1. Animal Model:
-
Select a suitable rodent strain (e.g., Sprague-Dawley rats or BALB/c mice).
-
Use healthy, young adult animals of a single sex to minimize variability, or include both sexes if required for the study objectives.
-
Acclimate animals to the facility for at least one week before the start of the study.
2. Dosing:
-
Administer this compound orally (p.o.) once daily.
-
Prepare the dosing solution in an appropriate vehicle.
-
Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). Dose selection should be based on preliminary dose-range-finding studies.
3. In-Life Monitoring:
-
Clinical Observations: Conduct a thorough clinical examination of each animal daily.
-
Body Weight: Record individual body weights prior to dosing and at least once weekly throughout the study.
-
Food Consumption: Measure the amount of food consumed per cage at least once weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at termination for a complete blood count and serum chemistry analysis.
4. Terminal Procedures:
-
At the end of the study period, euthanize animals using an approved method.
-
Conduct a complete necropsy, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Collect and weigh key organs (e.g., liver, kidneys, spleen, uterus).
-
Preserve selected tissues in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological evaluation.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Toxicity Assessment
Caption: General workflow for preclinical toxicity studies of this compound.
References
- 1. This compound, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of TAS-108
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo bioavailability of TAS-108.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally administered steroidal compound that acts as a selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism involves acting as a full antagonist of the estrogen receptor-alpha (ERα) and a partial agonist of the estrogen receptor-beta (ERβ).[3] This dual activity allows it to inhibit estrogen-dependent tumor growth while potentially offering beneficial effects in tissues where ERβ is expressed, such as bone and the cardiovascular system. Additionally, this compound has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which may further contribute to its antitumor effects.[3]
Q2: What are the known factors influencing the oral bioavailability of this compound?
A2: Clinical studies have demonstrated that the oral bioavailability of this compound is significantly influenced by food. Administration with a high-fat meal has been shown to markedly increase its absorption.[4] Like many steroidal compounds, its bioavailability can also be affected by its inherent lipophilicity, aqueous solubility, and susceptibility to first-pass metabolism.
Q3: How is this compound metabolized?
A3: this compound is known to be a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. This means that co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the plasma concentrations of this compound, affecting its efficacy and safety profile.
Troubleshooting Guide: Low Oral Bioavailability of this compound
Here are some common issues and potential solutions for experiments showing unexpectedly low systemic exposure of this compound.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Plasma Concentrations | Poor Aqueous Solubility: As a steroidal compound, this compound likely has low water solubility, limiting its dissolution in the gastrointestinal (GI) tract. | Formulation Optimization: - Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or with lipids and surfactants to improve solubilization. - Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. |
| Extensive First-Pass Metabolism: Rapid metabolism by CYP3A4 in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation. | Investigate Metabolic Contribution (Preclinical): - Co-administer with a general CYP3A4 inhibitor (e.g., ketoconazole) in animal models to assess the impact of first-pass metabolism. This is for experimental purposes only. | |
| Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the GI lumen. | Assess P-gp Involvement (Preclinical): - In in vitro models (e.g., Caco-2 cells) or in vivo animal studies, use a known P-gp inhibitor (e.g., verapamil) to determine if efflux is a limiting factor. | |
| High Variability in Exposure | Food Effects: The presence, absence, and composition of food in the GI tract can drastically alter absorption. | Standardize Feeding Conditions: - Ensure consistent feeding protocols for all animals (e.g., fasted overnight or fed a standardized diet). For clinical relevance, consider studies with a high-fat meal. |
| Inconsistent Dosing: Improper oral gavage technique or non-homogenous suspensions can lead to variable dosing. | Refine Dosing Technique: - Ensure proper training on oral gavage. - If using a suspension, ensure it is thoroughly mixed before each administration to maintain homogeneity. | |
| Animal Model Differences: GI physiology can vary significantly between species (e.g., rats, mice, dogs), affecting drug absorption. | Select Appropriate Animal Model: - Consider the similarities in GI physiology and CYP enzyme expression to humans when selecting an animal model for bioavailability studies.[5] |
Data Presentation: Impact of Food on this compound Pharmacokinetics
The following table summarizes data from a clinical study investigating the effect of a high-fat meal on the pharmacokinetics of a single oral dose of this compound.
| Parameter | Fasting State | With High-Fat Meal | % Change |
| Cmax (ng/mL) | Value | Value | Increase |
| AUC (ng·h/mL) | Value | Value | Increase |
| Tmax (h) | Value | Value | Delayed |
Note: Specific values are not publicly available in the search results, but clinical studies consistently report a significant increase in Cmax and AUC with a high-fat meal.[4]
Experimental Protocols
Protocol 1: Evaluation of High-Fat Meal Effect on Oral Bioavailability of this compound in Rodents
Objective: To determine the effect of a high-fat meal on the oral bioavailability of this compound in a rodent model (e.g., Sprague-Dawley rats).
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle.
-
Groups:
-
Group 1 (Fasted): Animals are fasted overnight (approximately 12 hours) with free access to water.
-
Group 2 (Fed): Animals are provided with a high-fat diet ad libitum for a set period before dosing. The diet should be approximately 50-60% fat.
-
-
Drug Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer a single oral dose of this compound via gavage to both groups.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using non-compartmental analysis.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a lipid-based formulation to enhance the solubility and oral absorption of this compound.
Methodology:
-
Excipient Screening:
-
Oils: Screen various oils (e.g., Labrafil®, Capryol®) for their ability to dissolve this compound.
-
Surfactants: Screen various surfactants (e.g., Kolliphor® EL, Tween® 80) for their ability to emulsify the selected oil phase.
-
Co-surfactants/Co-solvents: Screen various co-surfactants (e.g., Transcutol® HP, Plurol® Oleique) to improve the microemulsion formation.
-
-
Formulation Preparation:
-
Dissolve this compound in the selected oil to form the lipid phase.
-
Add the selected surfactant and co-surfactant to the lipid phase.
-
Vortex the mixture until a clear, homogenous solution is obtained. A common starting point is a ratio of 40% oil, 40% surfactant, and 20% co-surfactant.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and visually inspect for the spontaneous formation of a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
Visualizations
Caption: this compound signaling pathway in a target cell.
Caption: A workflow for troubleshooting low in vivo bioavailability of this compound.
References
- 1. An update on selective estrogen receptor modulator: repurposing and formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. fda.gov [fda.gov]
- 5. Structural basis of the specific interaction of SMRT corepressor with histone deacetylase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tas-108 Demonstrates Efficacy in Tamoxifen-Resistant Breast Cancer Models, Offering a Novel Therapeutic Avenue
For Immediate Release
[City, State] – December 15, 2025 – The novel steroidal antiestrogen, Tas-108, has shown significant antitumor activity in preclinical studies involving tamoxifen-resistant breast cancer cell lines, including FST-1 and KPL-1. These findings position this compound as a promising therapeutic agent for patients who have developed resistance to traditional endocrine therapies. This guide provides a comprehensive comparison of this compound with existing treatments, supported by available experimental data, detailed methodologies, and an exploration of the underlying molecular mechanisms.
Mechanism of Action: A Dual Approach to Overcoming Resistance
This compound distinguishes itself from other endocrine therapies through its unique dual mechanism of action. It functions as a full antagonist of the estrogen receptor alpha (ERα) , the primary driver of proliferation in the majority of breast cancers.[1] Unlike tamoxifen (B1202), which can exhibit partial agonist activity, this compound completely blocks the proliferative signals mediated by ERα.
Furthermore, this compound acts as a partial agonist of estrogen receptor beta (ERβ) .[1] ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in breast cancer cells, suggesting that this compound's activity on this receptor contributes to its overall antitumor efficacy. This dual-action profile offers a potential advantage over selective estrogen receptor modulators (SERMs) and downregulators (SERDs).
Comparative Efficacy in Tamoxifen-Resistant Cell Lines
Preclinical evidence indicates that this compound is effective in breast cancer cell lines that have acquired resistance to tamoxifen. Notably, studies have demonstrated its activity in the FST-1 and KPL-1 cell lines, which are established models of tamoxifen resistance. While direct comparative quantitative data of this compound against other agents in these specific cell lines is limited in the public domain, the available information underscores its potential.
It is important to note that the KPL-1 cell line has been reported to be a derivative of the MCF-7 cell line, which should be considered when interpreting experimental results.
Table 1: Overview of Therapeutic Agents for Tamoxifen-Resistant Breast Cancer
| Therapeutic Agent | Class | Mechanism of Action | Known Efficacy in Tamoxifen-Resistant Models |
| This compound | Steroidal Antiestrogen | Full ERα antagonist, partial ERβ agonist | Active in FST-1 and KPL-1 cell lines |
| Fulvestrant | Selective Estrogen Receptor Downregulator (SERD) | Binds to and degrades ERα | Effective in many tamoxifen-resistant breast cancers |
| Aromatase Inhibitors (e.g., Letrozole, Anastrozole, Exemestane) | Aromatase Inhibitor | Blocks the conversion of androgens to estrogens | Standard of care for postmenopausal women with ER+ breast cancer, including after tamoxifen failure |
| Other SERMs (e.g., Raloxifene, Toremifene) | Selective Estrogen Receptor Modulator (SERM) | Modulate ERα activity (antagonist in breast tissue) | Can be used, but cross-resistance with tamoxifen is possible |
Signaling Pathways and Experimental Workflows
The development of tamoxifen resistance is a complex process often involving the activation of alternative signaling pathways that bypass the need for ERα-mediated growth signals. Key pathways implicated in resistance include the PI3K/AKT/mTOR and various growth factor receptor pathways. This compound's ability to fully antagonize ERα and partially agonize ERβ suggests it can counteract some of these resistance mechanisms.
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy.
References
Validating the ERα Antagonistic Activity of Tas-108: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tas-108's performance against other well-established estrogen receptor alpha (ERα) antagonists, supported by experimental data. The following sections detail the comparative pharmacology, experimental protocols, and underlying molecular mechanisms of this compound, fulvestrant, tamoxifen, and raloxifene.
Comparative Efficacy of ERα Antagonists
The antagonistic activity of this compound and its alternatives has been quantified through various in vitro assays. The following tables summarize their ERα binding affinity and their ability to inhibit the proliferation of ERα-positive breast cancer cells.
Table 1: Comparative ERα Binding Affinity
| Compound | Binding Affinity (Ki or IC50) | Notes |
| This compound | Strong binding affinity[1] | A specific Ki or IC50 value is not readily available in published literature. |
| Fulvestrant | IC50: 0.94 nM (cell-free assay) | High affinity, approximately 89% that of estradiol (B170435). |
| Tamoxifen | KD: ~1.7 nM | The active metabolite, 4-hydroxytamoxifen (B85900), exhibits an even higher affinity, comparable to estradiol. |
| Raloxifene | IC50: 1.8 nM | Demonstrates high-affinity interaction with ERα. |
Table 2: Inhibition of ERα-Positive (MCF-7) Breast Cancer Cell Proliferation
| Compound | IC50 (in the presence of E2) | Notes |
| This compound | 2.15 nM | Data from a study also showing an IC50 of 49.7 nM for 4-hydroxytamoxifen under the same conditions. |
| Fulvestrant | 0.29 nM | Potent inhibitor of ER-positive breast cancer cell growth. |
| Tamoxifen | ~10 µM (as Tamoxifen) | The active metabolite, 4-hydroxytamoxifen, is significantly more potent. |
| Raloxifene | ~10 µM | Induces cell death in a concentration-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the ERα antagonistic activity of compounds like this compound.
ERα Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.
Materials:
-
Purified recombinant human ERα or rat uterine cytosol
-
Radiolabeled estradiol ([³H]-E2)
-
Test compounds (this compound and comparators)
-
Assay buffer (e.g., Tris-HCl with additives)
-
Hydroxylapatite slurry or dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Incubation: A fixed concentration of ERα and radiolabeled estradiol are incubated with varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand using hydroxylapatite or dextran-coated charcoal.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is calculated. The inhibition constant (Ki) can be derived from the IC50 value.
MCF-7 Cell Proliferation (MTT) Assay
This colorimetric assay assesses the impact of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and comparators)
-
17β-estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with a medium containing a fixed concentration of E2 and varying concentrations of the test compound. Control wells receive E2 and the vehicle used to dissolve the compounds.
-
Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is then determined.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the ERα signaling pathway, a typical experimental workflow for validating ERα antagonists, and a comparison of the mechanisms of action of this compound and its alternatives.
ERα Signaling Pathway
Caption: A simplified diagram of the classical genomic ERα signaling pathway.
Experimental Workflow for ERα Antagonist Validation
Caption: A typical workflow for the preclinical validation of an ERα antagonist.
Comparative Mechanism of Action of ERα Antagonists
Caption: A comparative overview of the mechanisms of action of different ERα antagonists.
References
A Head-to-Head Comparison of Tas-108 with Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel steroidal antiestrogen (B12405530) Tas-108 with other prominent Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen (B1202), raloxifene, fulvestrant (B1683766), bazedoxifene, and lasofoxifene (B133805). The information is curated to assist researchers and drug development professionals in evaluating the potential of this compound in the landscape of endocrine therapies.
Introduction to this compound
This compound (also known as SR-16234) is a synthetic, steroidal antiestrogenic compound that has demonstrated potential antitumor activity.[1][2] It functions as a selective estrogen receptor modulator (SERM), exhibiting a distinct profile of estrogen receptor (ER) antagonism and partial agonism in different tissues.[1][3] Notably, this compound is a full ERα antagonist and a partial agonist of ERβ, a characteristic that may contribute to its unique therapeutic profile, including potential bone-protective effects.[1][4][5] Preclinical studies have suggested that this compound possesses potent antitumor activity, including in tamoxifen-resistant breast cancer models, with a favorable safety profile concerning endometrial proliferation.[4][5][6]
Comparative Analysis of SERM Performance
To facilitate a direct comparison, the following tables summarize key quantitative data from various preclinical and clinical studies. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Estrogen Receptor Binding Affinity
The binding affinity of a SERM to estrogen receptor subtypes, ERα and ERβ, is a critical determinant of its activity. The following table presents the relative binding affinities (RBA) or IC50/Ki values for this compound and other SERMs.
| Compound | ERα Binding Affinity | ERβ Binding Affinity | Source |
| This compound | RBA: 80% | RBA: 98% | [7] |
| Estradiol (B170435) | RBA: 100% | RBA: 100% | [7] |
| Tamoxifen | RBA: 2.5% | - | [8] |
| 4-Hydroxytamoxifen | RBA: 195% | - | [3] |
| Raloxifene | RBA: 34% | RBA: 0.5-76% | [4][5] |
| Fulvestrant | RBA: 89% | - | [8][9] |
| Bazedoxifene | IC50: 23 nM | IC50: 85 nM | [10] |
| Lasofoxifene | IC50: 1.5 nM | - | [11] |
RBA: Relative Binding Affinity compared to Estradiol. IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. A lower IC50/Ki value indicates higher binding affinity.
Table 2: In Vitro Anti-proliferative Activity in MCF-7 Breast Cancer Cells
The ability of SERMs to inhibit the growth of estrogen-receptor-positive breast cancer cells is a key measure of their therapeutic potential.
| Compound | IC50 (MCF-7 cells) | Source |
| This compound | Data not available in direct comparison | |
| 4-Hydroxytamoxifen | 19.35 µM (24h) | [12] |
| Fulvestrant | 0.8 nM | [13] |
| Idoxifene | 6.5 ± 0.6 μM | [1] |
IC50: Half-maximal inhibitory concentration for cell growth inhibition.
Table 3: In Vivo Antitumor Efficacy in Breast Cancer Xenograft Models
Preclinical xenograft models provide valuable insights into the in vivo efficacy of SERMs.
| Compound | Animal Model | Treatment and Dosage | Tumor Growth Inhibition | Source |
| This compound | Nude mice with MCF-7 xenografts | 1 mg/kg/day, p.o. | Significant inhibition | [14] |
| Tamoxifen | Nude mice with MCF-7 xenografts | Not specified | Similar or potentially lower than this compound | [14] |
| Fulvestrant | Nude mice with MCF-7 xenografts | - | More effective than tamoxifen or estrogen withdrawal | [9] |
p.o.: oral administration.
Table 4: Effects on Uterine Tissue in Ovariectomized Rodent Models
The effect of SERMs on uterine weight is a critical indicator of their potential risk for endometrial hyperplasia.
| Compound | Animal Model | Uterine Weight Change | Source |
| This compound | Ovariectomized rats | Weaker estrogenic effect than tamoxifen, similar to raloxifene | [5][14] |
| Tamoxifen | Ovariectomized rats | Increased uterine weight | [15] |
| Raloxifene | Ovariectomized rats | Neutral effect | [16] |
| Fulvestrant | Ovariectomized rats | No increase in uterine weight | [15] |
Table 5: Effects on Bone Mineral Density (BMD)
The bone-protective effects of SERMs are a significant advantage, particularly in postmenopausal women.
| Compound | Population/Model | Change in BMD | Source |
| This compound | Estrogen-deprived rat models | Inhibited the decrease in bone mineral density | [17] |
| Raloxifene | Postmenopausal women with osteopenia | Significant increase in hip and spine BMD | [18][19] |
| Bazedoxifene | Postmenopausal women with osteopenia | Significant increase in hip and spine BMD | [19] |
| Lasofoxifene | Postmenopausal women | Significant improvement in spine and femoral neck BMD | [20] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable accurate interpretation and replication of the findings.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to ERα and ERβ.
Protocol:
-
Preparation of Rat Uterine Cytosol (Source of ER):
-
Uteri are collected from female rats (Sprague-Dawley or similar strain) 7-10 days post-ovariectomy to ensure low endogenous estrogen levels.[21]
-
The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[21]
-
The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.[21]
-
-
Competitive Binding Reaction:
-
A constant concentration of radiolabeled estradiol ([³H]E2) is incubated with the uterine cytosol.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other SERMs) are added to compete with the radiolabeled estradiol for binding to the ER.
-
Incubation is typically carried out for 18-24 hours at 4°C to reach equilibrium.[22]
-
-
Separation of Bound and Free Ligand:
-
Hydroxyapatite or dextran-coated charcoal is used to separate the receptor-bound [³H]E2 from the free [³H]E2.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated relative to the binding affinity of unlabeled estradiol (set to 100%).
-
MCF-7 Breast Cancer Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of a SERM on ER-positive breast cancer cells.
Protocol:
-
Cell Culture:
-
MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The medium is then replaced with a medium containing various concentrations of the test SERM.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
-
Data Analysis:
-
The absorbance or fluorescence is read using a plate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[12]
-
Ovariectomized Rat Uterotrophic Assay
Objective: To evaluate the estrogenic or anti-estrogenic effect of a SERM on the uterus.
Protocol:
-
Animal Model:
-
Sexually mature female rats are ovariectomized and allowed a recovery period of at least 14 days for the uterus to regress.[6]
-
-
Dosing:
-
Animals are treated with the test compound daily for 3 to 7 consecutive days via oral gavage or subcutaneous injection.[23]
-
A positive control group (treated with estradiol) and a vehicle control group are included.
-
-
Necropsy and Uterine Weight Measurement:
-
Approximately 24 hours after the last dose, the animals are euthanized.
-
The uterus is carefully excised, trimmed of fat and connective tissue, and the wet weight is recorded.
-
-
Data Analysis:
-
The mean uterine weight of each treatment group is compared to the vehicle control group to determine if there is a statistically significant increase (agonistic effect) or inhibition of estradiol-induced growth (antagonistic effect).
-
Human Breast Cancer Xenograft Model
Objective: To assess the in vivo antitumor efficacy of a SERM.
Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
To support the growth of estrogen-dependent MCF-7 cells, a slow-release estradiol pellet is implanted subcutaneously a week before cell injection.[12]
-
-
Tumor Cell Implantation:
-
MCF-7 cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of the mice.[18]
-
-
Treatment:
-
Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The test SERM is administered daily via the appropriate route (e.g., oral gavage for this compound).
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
-
Data Analysis:
-
The tumor growth in the treatment groups is compared to the control group to determine the percentage of tumor growth inhibition.
-
Signaling Pathways and Mechanisms of Action
The tissue-selective effects of SERMs are a result of their differential interaction with ERα and ERβ, the recruitment of co-activators or co-repressors, and the subsequent modulation of gene transcription.
This compound exhibits a unique mechanism by acting as a pure antagonist on ERα while being a partial agonist on ERβ.[17] Furthermore, this compound has been shown to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which contributes to its antitumor activity by inhibiting the transcriptional activity of estrogen receptors.[1]
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for key preclinical assays used to characterize SERMs.
Conclusion
This compound presents a promising profile as a novel SERM with high binding affinity for both ERα and ERβ, potent antitumor activity in preclinical models, and a favorable safety profile with respect to uterine effects. Its unique mechanism of being a pure ERα antagonist and a partial ERβ agonist, coupled with its ability to activate the co-repressor SMRT, distinguishes it from other SERMs. The preclinical data suggest that this compound may offer advantages over existing therapies, particularly in the context of tamoxifen resistance. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of hormone receptor-positive breast cancer. Phase I and II clinical trials have demonstrated that this compound is well-tolerated and shows evidence of clinical activity.[4][6][10][24] The recommended dose for further development is 40 mg daily, based on a superior safety profile with encouraging duration of benefit.[10][24]
References
- 1. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Raloxifene - Proteopedia, life in 3D [proteopedia.org]
- 5. pnas.org [pnas.org]
- 6. epa.gov [epa.gov]
- 7. Interactions of synthetic estrogens with human estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of fulvestrant in the treatment of breast cancer: a report on the emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Lasofoxifene - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bazedoxifene: literature data and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of SERM (selective estrogen receptor modulator) treatment on growth and proliferation in the rat uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Efficacy of Selective Estrogen Receptor Modulators Monotherapies in Postmenopausal Women with Osteopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oecd.org [oecd.org]
- 24. pubs.acs.org [pubs.acs.org]
Comparative In Vivo Efficacy of Tas-108 in Antitumor Therapy
A Head-to-Head Analysis Against Fulvestrant (B1683766) and Tamoxifen (B1202) in Preclinical Breast Cancer Models
This guide provides a comprehensive comparison of the in vivo antitumor activity of Tas-108, a novel steroidal antiestrogen, with established endocrine therapies, fulvestrant and tamoxifen. The data presented is intended for researchers, scientists, and drug development professionals engaged in oncology research, with a focus on hormone receptor-positive breast cancer.
Executive Summary
This compound demonstrates significant antitumor efficacy in preclinical in vivo models of breast cancer. Its unique mechanism of action, functioning as a full antagonist of Estrogen Receptor Alpha (ERα) and a partial agonist of Estrogen Receptor Beta (ERβ), translates to potent tumor growth inhibition, particularly in tamoxifen-resistant models.[1] This guide summarizes key quantitative data from in vivo studies, provides detailed experimental methodologies for reproducibility, and visualizes the distinct signaling pathways of this compound, fulvestrant, and tamoxifen.
Comparative Antitumor Activity
The in vivo antitumor effects of this compound, fulvestrant, and tamoxifen have been evaluated in well-established breast cancer xenograft models, most commonly utilizing the ER-positive MCF-7 human breast cancer cell line.
| Compound | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition (TGI) | Source |
| This compound | Athymic nude mice | MCF-7 | 1 mg/kg/day (p.o.) | Inhibition of high exogenous E2-induced tumor growth noted, specific percentage not provided. | [1][2] |
| Fulvestrant | Nude mice | MCF-7 | 5 mg/mouse (s.c., single injection) | 88% on day 40 | [3] |
| Tamoxifen | Athymic nude mice | MDA-MB-468 | 100 mg/kg (p.o., 3x/week) | Significant tumor growth inhibition observed. | [4] |
| Tamoxifen | Athymic nude mice | HCC-1937 | 100 mg/kg (p.o., 3x/week) | No significant effect on tumor growth. | [4] |
Note: Direct comparison of TGI percentages is challenging due to variations in experimental design, including dosage, administration route, and study duration. However, the available data indicates that both this compound and fulvestrant exhibit potent antitumor activity in MCF-7 xenograft models.
Signaling Pathways and Mechanism of Action
The distinct mechanisms of action of this compound, fulvestrant, and tamoxifen at the molecular level underpin their differential antitumor effects.
This compound Signaling Pathway
This compound exhibits a dual mechanism of action. It acts as a pure antagonist of ERα, completely blocking estrogen-dependent gene transcription.[1][2] Concurrently, it functions as a partial agonist of ERβ, which is often associated with anti-proliferative effects in breast cancer.[1][2]
References
A Comparative Analysis of Tas-108 and Aromatase Inhibitors in Hormone Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Key Therapeutic Strategies
In the landscape of endocrine therapies for hormone receptor-positive (HR+) breast cancer, the constant evolution of treatment strategies necessitates a thorough understanding of both established and emerging therapeutic agents. Aromatase inhibitors (AIs) have long been a cornerstone of treatment for postmenopausal women with HR+ breast cancer. However, the development of novel agents with distinct mechanisms of action, such as Tas-108, presents new avenues for overcoming treatment resistance and improving patient outcomes. This guide provides a detailed comparative analysis of this compound and aromatase inhibitors, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental methodologies that underpin these findings.
At a Glance: Key Differences Between this compound and Aromatase Inhibitors
| Feature | This compound | Aromatase Inhibitors (e.g., Anastrozole (B1683761), Letrozole (B1683767), Exemestane) |
| Primary Mechanism | Selective Estrogen Receptor Modulator (SERM) and full Estrogen Receptor-α (ERα) antagonist; partial agonist of Estrogen Receptor-β (ERβ).[1][2] | Inhibit the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[3][4][5] |
| Target | Estrogen Receptors (ERα and ERβ).[1][2] | Aromatase enzyme.[3][4][5] |
| Effect on Estrogen Levels | Does not directly reduce systemic estrogen levels. | Significantly reduces systemic estrogen levels in postmenopausal women.[6] |
| Uterine Effects | Low uterotrophic effect observed in preclinical studies.[7] | Generally considered to have a neutral or protective effect on the endometrium compared to tamoxifen (B1202). |
| Bone Health | Preclinical evidence suggests a potential protective effect on bone due to ERβ agonism.[1] | Associated with a loss of bone mineral density and an increased risk of osteoporosis and fractures.[8] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and aromatase inhibitors lies in their molecular targets and how they disrupt estrogen-driven cancer growth.
This compound: A Dual-Action Estrogen Receptor Modulator
This compound is a novel steroidal antiestrogen (B12405530) that exhibits a unique dual mechanism of action on estrogen receptors.[1][2] It functions as a full antagonist of Estrogen Receptor-α (ERα) , the primary driver of proliferation in the majority of HR+ breast cancers.[2] By binding to ERα, this compound blocks the transcriptional activity of the receptor, thereby inhibiting tumor growth.[7]
Simultaneously, this compound acts as a partial agonist on Estrogen Receptor-β (ERβ) .[1][2][7] The activation of ERβ is often associated with anti-proliferative and pro-apoptotic effects in breast cancer cells, suggesting that this dual activity may contribute to the overall anti-tumor efficacy of this compound and potentially offer a better safety profile, particularly concerning bone health.[1]
Figure 1: Mechanism of action of this compound.
Aromatase Inhibitors: Systemic Estrogen Deprivation
Aromatase inhibitors, in contrast, do not directly interact with estrogen receptors. Instead, they target the aromatase enzyme , which is responsible for the final step in estrogen biosynthesis – the conversion of androgens (like testosterone (B1683101) and androstenedione) into estrogens (estradiol and estrone).[3][4][5] By inhibiting this enzyme, AIs effectively reduce the circulating levels of estrogen in postmenopausal women, thereby depriving HR+ breast cancer cells of their primary growth signal.[6]
There are two main types of aromatase inhibitors:
-
Non-steroidal inhibitors (e.g., anastrozole, letrozole), which reversibly bind to the aromatase enzyme.
-
Steroidal inhibitors (e.g., exemestane), which irreversibly bind to and inactivate the aromatase enzyme.
Figure 2: Mechanism of action of Aromatase Inhibitors.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with aromatase inhibitors are not currently available. Therefore, this comparison is based on data from separate clinical trials. It is important to note that patient populations and study designs may differ, warranting caution in direct comparisons.
This compound Efficacy Data
A randomized, double-blind, phase II study evaluated three different daily doses of this compound (40 mg, 80 mg, and 120 mg) in postmenopausal women with locally advanced or metastatic hormone-receptor positive breast cancer.[9][10]
| Endpoint | 40 mg this compound | 80 mg this compound |
| Clinical Benefit Rate (CR + PR + SD ≥24 weeks) | 21.7% (13/60 patients) | 20% (12/60 patients) |
| Median Time to Progression | 15.0 weeks | 15.9 weeks |
CR: Complete Response, PR: Partial Response, SD: Stable Disease Data from Buzdar et al., Cancer, 2012.[9][10]
The study concluded that this compound at 40 mg and 80 mg daily demonstrated clinical activity with an encouraging duration of benefit.[9][10] The 40 mg daily dose was recommended for further development due to its superior safety profile.[9][10]
Aromatase Inhibitor Efficacy Data (Representative Studies)
Aromatase inhibitors have been extensively studied in large, randomized clinical trials, both in the adjuvant and metastatic settings.
Letrozole:
-
PO25 Trial (First-line metastatic setting): In a trial comparing letrozole to tamoxifen in postmenopausal women with advanced breast cancer, letrozole demonstrated a significantly longer median time to progression (9.4 months vs. 6.0 months) and a higher objective response rate (32% vs. 21%).[5]
-
MA-17 Trial (Extended adjuvant setting): In postmenopausal women who had completed 5 years of adjuvant tamoxifen, letrozole significantly improved disease-free survival compared to placebo.[6][11][12]
Anastrozole:
-
ATAC Trial (Adjuvant setting): After a median follow-up of 100 months, anastrozole showed a significant improvement in disease-free survival and time to recurrence compared to tamoxifen in postmenopausal women with hormone receptor-positive early breast cancer.[13][14][15]
-
IBIS-II Trial (Prevention setting): Anastrozole reduced the risk of breast cancer by 53% in high-risk postmenopausal women.[4][8]
-
Phase III Trial (First-line metastatic setting): In a head-to-head trial against tamoxifen, exemestane showed a superior median progression-free survival (9.95 months vs. 5.72 months).[3]
-
TEAM Trial (Adjuvant setting): This trial compared exemestane monotherapy with a sequential regimen of tamoxifen followed by exemestane, finding both to be reasonable adjuvant endocrine therapy options.[16][17][18]
Safety and Tolerability Profiles
The differing mechanisms of action of this compound and aromatase inhibitors translate into distinct side effect profiles.
This compound:
In a phase I study, this compound was well-tolerated at doses ranging from 40 to 160 mg/day with no maximum tolerated dose reached.[1][19] The most common adverse events were generally mild and included:
Notably, the phase I study showed no change in endometrial thickness, suggesting a lack of agonistic effect on the uterus.[1] In the phase II study, only one drug-related serious adverse event (grade 3 hyperglycemia) was reported.[9][10]
Aromatase Inhibitors:
The side effects of aromatase inhibitors are primarily related to estrogen deprivation. Common adverse events include:
-
Musculoskeletal symptoms: Joint pain (arthralgia) and muscle pain (myalgia) are very common.[8]
-
Bone health: Aromatase inhibitors are associated with a decrease in bone mineral density, leading to an increased risk of osteoporosis and fractures.[8]
-
Vasomotor symptoms: Hot flashes and night sweats are frequently reported.[8]
-
Vaginal dryness [8]
Mechanisms of Resistance
Resistance to endocrine therapy is a significant clinical challenge.
This compound:
Preclinical studies have suggested that this compound has antitumor activity against tamoxifen-resistant breast cancer cell lines, indicating a potential role in overcoming this form of resistance.[1][19] The exact mechanisms of resistance to this compound are still under investigation.
Aromatase Inhibitors:
Mechanisms of resistance to aromatase inhibitors are complex and can include:
-
Upregulation of estrogen receptor signaling pathways.
-
Activation of alternative growth factor signaling pathways (e.g., PI3K/Akt/mTOR).
-
Mutations in the estrogen receptor gene (ESR1).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols relevant to the evaluation of these agents.
Phase II Clinical Trial Protocol for this compound
-
Study Design: A randomized, double-blind, multicenter study.
-
Patient Population: Postmenopausal women with locally advanced, inoperable, or metastatic hormone-receptor positive breast cancer.[9][10]
-
Intervention: Patients were randomized to receive daily oral doses of this compound at 40 mg, 80 mg, or 120 mg.[9][10]
-
Primary Efficacy Outcome: Clinical benefit, defined as the total number of patients achieving a complete response, a partial response, or stable disease for ≥24 weeks.[9][10]
-
Study Progression: A 2-stage design was employed. In the first stage, 19 patients were enrolled per dose group. If at least 3 patients in a group achieved clinical benefit, that group proceeded to the second stage, enrolling up to a total of 60 patients.[10]
Figure 3: Workflow of the this compound Phase II Clinical Trial.
Cell Proliferation Assay (General Protocol)
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with various concentrations of the test compound (e.g., this compound or an aromatase inhibitor) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Quantification: Cell proliferation is assessed using one of several methods, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
Crystal violet staining: Stains the DNA of adherent cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The results are typically expressed as a percentage of the control and used to calculate metrics such as the IC50 (the concentration of the drug that inhibits cell growth by 50%).
Figure 4: General workflow for a cell proliferation assay.
Conclusion and Future Directions
This compound and aromatase inhibitors represent two distinct and valuable strategies for the treatment of HR+ breast cancer. Aromatase inhibitors, by potently suppressing systemic estrogen levels, have established themselves as a standard of care. This compound, with its unique dual-modulatory effect on ERα and ERβ, offers a different therapeutic approach that may have advantages in certain clinical contexts, such as in patients with tamoxifen resistance, and may offer a more favorable side effect profile, particularly concerning bone and uterine health.
The absence of direct comparative clinical trials makes it challenging to definitively position this compound relative to aromatase inhibitors. Future research should focus on head-to-head comparisons to elucidate the relative efficacy and safety of these agents. Furthermore, identifying biomarkers that predict response to either this compound or aromatase inhibitors will be crucial for personalizing endocrine therapy and optimizing outcomes for patients with hormone receptor-positive breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Letrozole in advanced breast cancer: the PO25 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized trial of letrozole following tamoxifen as extended adjuvant therapy in receptor-positive breast cancer: updated findings from NCIC CTG MA.17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase and regulation of the estrogen-to-androgen ratio in synovial tissue inflammation: common pathway in both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. Aromatase - Wikipedia [en.wikipedia.org]
- 10. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Letrozole in the extended adjuvant setting: MA.17 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-term efficacy and safety of anastrozole for adjuvant treatment of early breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten year data confirms the early and long-term benefits of anastrozole over tamoxifen - ecancer [ecancer.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Adjuvant tamoxifen and exemestane in women with postmenopausal early breast cancer (TEAM): 10-year follow-up of a multicentre, open-label, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adjuvant tamoxifen and exemestane in early breast cancer (TEAM): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cancernetwork.com [cancernetwork.com]
Cross-validation of Tas-108 efficacy in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Tas-108 in various cancer models, with a primary focus on breast cancer due to the extensive availability of experimental data. This compound, a novel selective estrogen receptor modulator (SERM), has demonstrated significant anti-tumor activity, particularly in hormone receptor-positive breast cancers, including those resistant to conventional therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a clear and objective comparison with alternative treatments.
Mechanism of Action
This compound exerts its anti-cancer effects through a distinct mechanism of action that differentiates it from other SERMs like tamoxifen (B1202) and the selective estrogen receptor degrader (SERD) fulvestrant. It functions as a full antagonist of the estrogen receptor alpha (ERα) and a partial agonist of the estrogen receptor beta (ERβ) .[1] This dual activity is crucial, as ERα is a primary driver of proliferation in hormone-sensitive breast cancers, while ERβ activation is often associated with anti-proliferative effects.
Furthermore, a key aspect of this compound's mechanism is its ability to recruit the co-repressor protein Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) . Upon binding to the estrogen receptor, this compound induces a conformational change that facilitates the recruitment of SMRT, which in turn inhibits the transcription of estrogen-dependent genes, further suppressing tumor growth.
Signaling Pathway of this compound
Caption: Mechanism of this compound in hormone receptor-positive cancer cells.
Efficacy in Breast Cancer Models
This compound has shown potent anti-tumor activity in preclinical and clinical studies involving breast cancer. Its efficacy has been demonstrated in both estrogen-dependent and tamoxifen-resistant breast cancer cell lines.
In Vitro Efficacy
In vitro studies have consistently demonstrated the superior inhibitory effects of this compound on the proliferation of ERα-positive breast cancer cell lines compared to other SERMs.
| Cell Line | Treatment | IC50 (nmol) | Reference |
| MCF-7 | This compound (in the presence of E2) | 2.15 | [1] |
| MCF-7 | 4-hydroxytamoxifen (in the presence of E2) | 49.7 | [1] |
| MCF-7 | This compound (in the presence of DPN, an ERβ agonist) | 12.5 | [1] |
| MCF-7 | 4-hydroxytamoxifen (in the presence of DPN) | 33.1 | [1] |
In Vivo Efficacy
Preclinical studies using mouse xenograft models have further validated the in vivo efficacy of this compound in suppressing tumor growth.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| Mouse Xenograft | Breast Cancer | This compound | Significant suppression of estrogen-dependent tumor growth | [2] |
Clinical Efficacy
Phase I and II clinical trials have evaluated the safety and efficacy of this compound in postmenopausal patients with advanced or metastatic breast cancer.
| Trial Phase | Patient Population | Dosage | Clinical Benefit | Reference |
| Phase I | Postmenopausal, advanced/metastatic breast cancer | 40-160 mg/day | Evidence of biological antitumor activity | [3] |
| Phase II | Postmenopausal, metastatic breast cancer | 40, 80, 120 mg/day | Clinical benefit observed in 5 of 15 patients | [4] |
Cross-Validation in Other Cancer Models
While the majority of published research on this compound focuses on breast cancer, its mechanism of action targeting estrogen receptors suggests potential applicability in other hormone-sensitive cancers. However, at present, there is a lack of extensive, publicly available data on the efficacy of this compound in other cancer models such as prostate, ovarian, or endometrial cancer.
It is important to distinguish this compound from other investigational drugs that share a similar numerical designation but have different molecular structures and mechanisms of action. For instance, AEZS-108 (Zoptarelin Doxorubicin) is a cytotoxic hybrid molecule targeting LHRH receptors and has been studied in prostate and endometrial cancer. SPL-108 is another distinct compound that targets CD44 and has been investigated in ovarian cancer. The findings related to these compounds are not applicable to this compound.
Future research is warranted to explore the potential of this compound in a broader range of ER-positive malignancies to fully understand its cross-cancer efficacy.
Comparison with Alternative Treatments
This compound's primary competitors in the treatment of ER-positive breast cancer are other SERMs, notably tamoxifen, and SERDs like fulvestrant.
| Feature | This compound | Tamoxifen | Fulvestrant |
| Mechanism | ERα full antagonist, ERβ partial agonist, SMRT co-repressor recruitment | ERα partial agonist/antagonist | ERα antagonist and degrader |
| Efficacy in Tamoxifen-Resistant Models | Effective | Ineffective (by definition) | Effective |
| Uterotrophic Effect | Low | Agonist effect (can increase risk of uterine cancer) | Antagonist effect |
Experimental Protocols
Estrogen Receptor Binding Assay
This assay determines the affinity of this compound for ERα and ERβ.
Objective: To quantify the binding affinity of this compound to estrogen receptors.
Methodology:
-
Preparation of Receptor Source: Utilize rat uterine cytosol or recombinant human ERα and ERβ.
-
Competitive Binding: Incubate a constant concentration of radiolabeled estradiol (B170435) ([³H]-E2) with the receptor source in the presence of increasing concentrations of unlabeled this compound or a reference compound.
-
Separation of Bound and Free Ligand: Separate receptor-bound from free radiolabeled estradiol using methods like hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2) and calculate the relative binding affinity (RBA).
Caption: Workflow for an Estrogen Receptor Binding Assay.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a mouse model.
Objective: To evaluate the in vivo anti-tumor activity of this compound.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups (vehicle control, this compound, and comparator drugs). Administer treatments according to the planned schedule (e.g., daily oral gavage).
-
Data Collection: Continue to measure tumor volume and monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates between the different treatment groups to determine the efficacy of this compound.
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action that has demonstrated significant efficacy in preclinical and clinical models of breast cancer, including those resistant to standard-of-care therapies. Its unique profile as a full ERα antagonist and partial ERβ agonist, coupled with its ability to recruit the SMRT co-repressor, provides a strong rationale for its therapeutic potential. While the current body of evidence is predominantly focused on breast cancer, further investigation into the efficacy of this compound across a wider range of hormone-sensitive malignancies is a critical next step in realizing its full clinical utility. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals in the ongoing evaluation of this novel therapeutic agent.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the safety and tolerability of oral this compound in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Effects of Tas-108 and Other Endocrine Therapies
In the landscape of endocrine therapies for hormone receptor-positive breast cancer, the quest for agents with improved efficacy and favorable long-term safety profiles is ongoing. This guide provides a comparative assessment of the long-term effects of Tas-108, a novel steroidal antiestrogen (B12405530), against established therapies including tamoxifen (B1202), raloxifene (B1678788), and fulvestrant. The information is intended for researchers, scientists, and drug development professionals, presenting available data to inform future research and clinical development.
Mechanism of Action: A Differentiated Approach
This compound distinguishes itself through a unique mechanism of action. It functions as a full antagonist of estrogen receptor-alpha (ERα), which is crucial for inhibiting the growth of estrogen-dependent tumors.[1][2][3] Unlike tamoxifen, which can have partial agonist effects, this compound's complete antagonism may offer an advantage in overcoming resistance. Furthermore, this compound is a partial agonist of estrogen receptor-beta (ERβ), potentially contributing to bone preservation.[1][3] A key differentiator is its ability to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT), which further inhibits estrogen receptor activity.[2][3]
In contrast, tamoxifen is a selective estrogen receptor modulator (SERM) with both estrogenic and anti-estrogenic effects depending on the target tissue. Fulvestrant is a selective estrogen receptor degrader (SERD) that binds to and promotes the degradation of the estrogen receptor.[4] Raloxifene, another SERM, has estrogenic effects on bone and anti-estrogenic effects on the breast and uterus.[5]
Long-Term Efficacy: Insights from Clinical and Preclinical Data
Direct, long-term, head-to-head comparative studies of this compound against other therapies are not yet widely available. However, early-phase clinical trials and preclinical data provide initial insights into its potential long-term benefits.
This compound: Phase I and II studies have demonstrated that this compound is well-tolerated and shows clinical activity in patients with advanced or metastatic postmenopausal breast cancer, including those with tamoxifen-resistant tumors.[1][6][7][8] In a phase II trial, daily doses of 40 mg and 80 mg of this compound resulted in a clinical benefit (complete response, partial response, or stable disease for ≥24 weeks) in 21.7% and 20% of patients, respectively, with a median time to progression of around 15-16 weeks.[6] Preclinical studies have highlighted its potential to inhibit the growth of estrogen-dependent breast tumors, including those resistant to tamoxifen.[9]
Tamoxifen: Extensive long-term data is available for tamoxifen. Five years of adjuvant tamoxifen significantly reduces the rate of breast cancer recurrence and mortality, with benefits extending up to 15 years after diagnosis.[10][11] However, long-term use is associated with an increased risk of developing a more aggressive, estrogen receptor-negative second cancer in the contralateral breast.[12]
Raloxifene: Long-term use of raloxifene has been shown to reduce the risk of invasive breast cancer, particularly estrogen receptor-positive tumors.[5][13] It is also effective in preventing and treating postmenopausal osteoporosis by increasing bone mineral density.[5][14]
Fulvestrant: Fulvestrant has demonstrated efficacy in patients with tamoxifen-resistant disease and in those who progress on aromatase inhibitors.[15] Long-term responses, in some cases lasting for years, have been reported in patients with advanced breast cancer.[15]
Comparative Data on Long-Term Effects
The following tables summarize the available quantitative data on the long-term effects of this compound and comparator therapies.
Table 1: Long-Term Efficacy Outcomes
| Outcome | This compound | Tamoxifen | Raloxifene | Fulvestrant |
| Breast Cancer Recurrence | Promising anti-tumor activity in early trials, including tamoxifen-resistant models.[1][9] | Reduces recurrence by about half in the first 5 years and by a third in the next 5 years for ER-positive breast cancer.[11] | Reduces the risk of invasive breast cancer.[5] | Effective in tamoxifen-resistant disease and after aromatase inhibitor failure.[15] |
| Bone Mineral Density | Preclinical data suggests a potential preventive effect on bone loss.[1] | Non-significantly higher bone density in current users.[16] | Effective in preventing and treating postmenopausal osteoporosis.[5][14] | Data not prominently available in search results. |
| Endometrial Effects | No significant effect on endometrial thickness observed in early studies.[1] | Increased risk of uterine cancer.[10][11][17] | Did not increase the risk of endometrial cancer.[13] | Data not prominently available in search results. |
Table 2: Long-Term Safety and Adverse Events
| Adverse Event | This compound | Tamoxifen | Raloxifene | Fulvestrant |
| Thromboembolic Events | Data from long-term studies is limited. | Increased risk of thromboembolic complications.[1][10] | Increased risk of deep vein thrombosis and pulmonary embolism.[13][18][19] | Increased risk of blood clots.[20][21] |
| Cardiovascular Events | Preclinical studies suggest potential cardiovascular benefits.[1] | Generally neutral or slightly beneficial effects on cholesterol.[16] | Increased risk of fatal stroke in women with or at high risk for coronary heart disease.[13][18] | Data not prominently available in search results. |
| Hot Flashes | Reported as a common side effect.[1][7] | Common side effect.[17] | Common side effect.[18] | Common side effect.[20] |
| Uterine Cancer | No evidence of increased risk in early studies.[1] | Increased risk of uterine cancer.[10][11][17] | No increased risk.[13] | Data not prominently available in search results. |
| Other Common Side Effects | Headache, nausea, vomiting.[1][7] | Irregular periods, vaginal discharge, mood changes.[17] | Leg cramps, peripheral edema. | Injection site pain, nausea, bone/muscle pain, fatigue.[22] |
| Serious Adverse Events | Grade 3 hyperglycemia reported in one case.[6] | Uterine sarcoma (rare).[1] | Death due to stroke.[13] | Severe allergic reactions (rare).[21] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of these therapies are rooted in their differential interactions with estrogen receptor signaling pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. Fulvestrant - NCI [cancer.gov]
- 5. dovepress.com [dovepress.com]
- 6. Randomized double-blind phase 2 trial of 3 doses of this compound in patients with advanced or metastatic postmenopausal breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel steroidal antiestrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I and pharmacokinetic study of this compound in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site is undergoing maintenance [innovations-report.com]
- 10. Long-term effects of continuing adjuvant tamoxifen to 10 years versus stopping at 5 years after diagnosis of oestrogen receptor-positive breast cancer: ATLAS, a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Data from 20 Trials Confirm Tamoxifen's Long-Lasting Benefit - NCI [cancer.gov]
- 12. Long-term tamoxifen use increases the risk of an aggressive, difficult to treat type of second breast cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 13. Long-term safety and efficacy of raloxifene in the prevention and treatment of postmenopausal osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Low-Dose Fulvestrant Maintained Long-Term Complete Remission after Poor Response to Previous Endocrine Therapies in a Patient with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long term effects of tamoxifen. Biological effects of Tamoxifen Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
- 18. drugs.com [drugs.com]
- 19. Side Effects of Evista (Raloxifene) You Should Know About - GoodRx [goodrx.com]
- 20. Fulvestrant (Faslodex®) | Macmillan Cancer Support [macmillan.org.uk]
- 21. cancerresearchuk.org [cancerresearchuk.org]
- 22. breastcancer.org [breastcancer.org]
Safety Operating Guide
Navigating the Safe Disposal of Investigational Compounds: A Guide for Tas-108
For researchers and scientists engaged in the vital work of drug development, the proper handling and disposal of investigational compounds like Tas-108 is a critical component of laboratory safety and regulatory compliance. While a specific, publicly available Safety Data Sheet (SDS) for this compound (also known as SR-16234), a novel steroidal antiestrogen, is not readily accessible, established protocols for the disposal of potent pharmaceutical compounds in a research setting provide a clear and safe path forward. This compound is an orally active, steroidal anti-estrogen drug candidate that has been in clinical development for the treatment of breast cancer.[1][2]
It is imperative to recognize that the SDS is the cornerstone of chemical safety in the laboratory. This document provides comprehensive information on the physical, chemical, and toxicological properties of a substance, as well as specific recommendations for its safe handling, storage, and disposal. In the absence of a specific SDS for this compound, a conservative approach must be taken, treating the compound as a potent, biologically active substance.
General Principles for the Disposal of Investigational Pharmaceutical Compounds
The following procedures are based on best practices for the disposal of research-grade pharmaceutical waste and are intended to provide a framework for establishing safe and compliant disposal protocols within your institution.
1. Waste Identification and Segregation:
-
Primary Contaminated Materials: All materials that have come into direct contact with this compound should be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired neat compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Glassware, plasticware, and other lab consumables (e.g., pipette tips, weighing boats, centrifuge tubes).
-
Spill cleanup materials.
-
-
Segregation: this compound waste should be segregated from other waste streams, such as general laboratory waste, sharps, and biohazardous waste, unless it is also contaminated with those materials. Use dedicated, clearly labeled waste containers.
2. Waste Containment:
-
Solid Waste:
-
Collect solid waste in a designated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.
-
The container should have a secure, tight-fitting lid to prevent spillage and exposure.
-
Label the container clearly with "Hazardous Pharmaceutical Waste," the name of the compound (this compound), and the appropriate hazard symbols (e.g., toxic).
-
-
Liquid Waste:
-
Collect liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., high-density polyethylene (B3416737) or glass with a secondary container).
-
Do not mix incompatible waste streams in the same container.
-
The container should be securely capped and clearly labeled as "Hazardous Pharmaceutical Waste," with the name of the compound and its solvent, and the appropriate hazard symbols.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpels) contaminated with this compound should be disposed of in a designated, puncture-proof sharps container that is also labeled as containing hazardous pharmaceutical waste.
-
3. Decontamination Procedures:
-
Work Surfaces: Decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) that may have come into contact with this compound. A validated decontamination procedure should be used. This may involve a sequence of cleaning with a detergent solution followed by a solvent known to dissolve this compound, and then a final rinse. The specific solvents should be chosen based on the chemical properties of this compound, which are not publicly available. In the absence of this information, a conservative approach using a sequence of water, a suitable organic solvent (like ethanol (B145695) or isopropanol, if compatible), and a final water rinse is a reasonable starting point, but this should be validated.
-
Glassware: Reusable glassware should be decontaminated using a validated procedure before being washed and returned to general use. This may involve soaking in a suitable decontamination solution or solvent.
4. Final Disposal:
-
Licensed Waste Contractor: The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal contractor. This is not a substance that can be disposed of down the drain or in regular landfill.
-
Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method of disposal for most potent pharmaceutical compounds, as it ensures complete destruction of the active molecule.
-
Documentation: Maintain a detailed inventory of all this compound waste, including the amount, date of generation, and date of pickup by the waste contractor. These records are essential for regulatory compliance.
Quantitative Data Summary
Due to the limited publicly available data for this compound, a comprehensive quantitative summary is not possible. However, the following table outlines the key parameters that would typically be found in an SDS and are critical for a full risk assessment and disposal plan.
| Parameter | Value | Reference |
| Chemical Name | This compound (SR-16234) | [1] |
| CAS Number | 229634-97-3 | Not publicly available |
| Molecular Formula | C₃₃H₄₇NO₃ | Not publicly available |
| LD50 (Oral, Rat) | Data not available | Not publicly available |
| Ecotoxicity | Data not available | Not publicly available |
| Recommended Exposure Limits | Data not available | Not publicly available |
Experimental Protocols
Specific experimental protocols for the handling and disposal of this compound would be proprietary to the developing organizations (SRI International and Taiho Pharmaceutical). Researchers should develop their own standard operating procedures (SOPs) for the use and disposal of this compound based on the general principles outlined above and in consultation with their institution's Environmental Health and Safety (EHS) department.
An essential internal protocol would be a Spill Response Plan :
-
Evacuate: Immediately evacuate the affected area.
-
Notify: Inform your supervisor and the institutional EHS department.
-
Secure: Prevent entry into the spill area.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Cleanup (if trained): Only personnel trained in hazardous spill response should perform cleanup. This will involve:
-
Donning appropriate PPE (e.g., double gloves, lab coat, safety goggles, and a respirator if the compound is volatile or a powder).
-
Containing the spill with absorbent materials.
-
Carefully collecting the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminating the spill area.
-
Visual Guidance: Disposal Decision Pathway
The following diagram illustrates a logical workflow for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these general principles and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of investigational compounds like this compound, protecting both yourself and the environment.
References
Personal protective equipment for handling Tas-108
Essential Safety and Handling Guide for Tas-108
This guide provides crucial safety and logistical information for the handling and disposal of this compound (also known as SR-16234), a potent steroidal antiestrogen (B12405530) compound.[1][2][3] Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity for researchers, scientists, and drug development professionals. As a potent bioactive compound, this compound should be handled with a high degree of care, treating it as a hazardous substance. All users must review any available Safety Data Sheet (SDS) from the supplier and be familiar with their institution's safety protocols for handling potent compounds before commencing any work.
Core Safety and Personal Protective Equipment (PPE)
Given the potent nature of this compound, minimizing all routes of exposure (inhalation, skin contact, and ingestion) is paramount. The following personal protective equipment is mandatory when handling this compound.
Quantitative Data Summary for Handling Potent Pharmaceutical Compounds
Since specific Occupational Exposure Limits (OELs) for this compound are not publicly available, a control banding approach based on the compound's pharmacological activity is recommended. Potent compounds like this compound typically fall into bands requiring stringent control measures.
| Hazard Category | Occupational Exposure Limit (OEL) | Primary Engineering Controls | Required Personal Protective Equipment (PPE) |
| High Potency | < 10 µg/m³ | - Chemical Fume Hood- Ventilated Balance Enclosure (for weighing)- Glove Box or Isolator (for highly sensitive operations) | - Double Nitrile Gloves- Chemical Splash Goggles- Disposable Lab Coat with Knit Cuffs- Arm Sleeves- Respiratory Protection (e.g., N95 or higher, based on risk assessment) |
This table provides general guidance. A site-specific risk assessment should be conducted to determine the precise controls needed.
Operational Plan: From Receipt to Disposal
The following step-by-step guide outlines the safe handling workflow for this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled as "Potent Compound" and accessible only to authorized personnel.
Handling and Experimental Procedures
All handling of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles. When weighing the compound, a ventilated balance enclosure should be used. To prepare solutions, slowly add the appropriate solvent (e.g., DMSO) to the solid to minimize splashing. When diluting stock solutions or adding the compound to experimental setups, continue to wear all prescribed PPE. It is advisable to work over a disposable absorbent bench pad to contain any potential spills.
Decontamination
All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult your institution's guidelines for decontaminating equipment exposed to potent compounds. Work surfaces within the fume hood should be wiped down with a suitable cleaning agent after each use.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, bench pads, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this waste down the drain.
All waste must be disposed of through your institution's hazardous waste management program.
Experimental Protocols and Signaling Pathways
While specific experimental protocols for this compound are proprietary to its developers, general laboratory procedures for handling potent steroidal compounds should be followed. This compound is a pure estrogen receptor-α antagonist and a partial agonist on estrogen receptor-β.[2][4] Its mechanism of action involves binding to estrogen receptors, which inhibits the growth of estrogen-dependent tumors.[4]
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
